Product packaging for Bofutrelvir(Cat. No.:CAS No. 2103278-86-8)

Bofutrelvir

Cat. No.: B3025823
CAS No.: 2103278-86-8
M. Wt: 452.5 g/mol
InChI Key: HPKJGHVHQWJOOT-ZJOUEHCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[(2S)-3-cyclohexyl-1-oxo-1-({(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 1H-indole-2-carboxylic acid with the primary amino group of 3-cyclohexyl-N-{(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-alaninamide. It is an inhibitor of SARS coronavirus main proteinase and inhibits SARS-CoV-2 replication in cell culture (EC50 = 0.53 muM). It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is an indolecarboxamide, a member of pyrrolidin-2-ones, an aldehyde, a secondary carboxamide and an oligopeptide.
Bofutrelvir is a small molecule inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) main protease (Mpro;  3C-like protease;  3CL protease;  3CLpro;  nsp5 protease), with potential antiviral activity against SARS-CoV-2. Upon intravenous administration or inhalation into the lungs, this compound selectively targets, binds to, and inhibits the activity of SARS-CoV-2 Mpro. This inhibits the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication. This compound may have antiviral activity in the brain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N4O4 B3025823 Bofutrelvir CAS No. 2103278-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJGHVHQWJOOT-ZJOUEHCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103278-86-8
Record name MPI-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bofutrelvir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bofutrelvir's Mechanism of Action Against SARS-CoV-2 Mpro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Bofutrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro, also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] This makes it a prime target for antiviral drug development.[1][4] this compound has demonstrated high efficacy and broad-spectrum antiviral activity against SARS-CoV-2 and its variants.[5] This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the structural basis of this compound's action and resistance.

Core Mechanism of Action

This compound is a peptidomimetic covalent inhibitor that targets the catalytic dyad of SARS-CoV-2 Mpro, which is composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][6] The mechanism involves the electrophilic "warhead" of this compound forming a covalent bond with the thiol group of the Cys145 residue in the enzyme's active site.[1] This irreversible or reversible covalent interaction effectively inactivates the enzyme, thereby arresting the viral replication process.[1][6] The inhibitor is designed to fit into the substrate-binding pocket of Mpro, which is situated in the cleft between the enzyme's domains I and II.[1]

The binding of this compound is stabilized by a network of interactions within the substrate-binding subsites (S1', S1, S2, and S4) of the protease.[7][8] For instance, in the wild-type enzyme, specific moieties of the inhibitor form hydrogen bonds and hydrophobic interactions with key residues, ensuring high binding affinity and potent inhibition.[9][10]

Figure 1. Covalent Inhibition of SARS-CoV-2 Mpro by this compound cluster_Mpro SARS-CoV-2 Mpro Active Site His41 His41 Cys145 Cys145-SH (Nucleophilic Thiol) His41->Cys145 Activates Complex Mpro-Bofutrelvir Covalent Complex (Inactive Enzyme) Cys145->Complex Covalent Bond Formation This compound This compound (Inhibitor) This compound->His41 Binding This compound->Complex Blocked Replication Blocked Complex->Blocked Replication Viral Polyprotein Processing Mpro->Replication Catalyzes

Figure 1. Covalent Inhibition of SARS-CoV-2 Mpro by this compound

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against wild-type SARS-CoV-2 Mpro, as well as several clinically relevant mutants and the Mpro from MERS-CoV. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Table 1: this compound IC50 Values Against Wild-Type and Mutant Mpro

Target Protease IC50 Value (µM) Fold Change vs. Wild-Type Reference
SARS-CoV-2 Mpro (Wild-Type) ~0.06 (60 nM)* - [11]
SARS-CoV-2 Mpro E166V No significant effect ~1 [11]
SARS-CoV-2 Mpro E166N Significantly higher Reduced potency [7][9]
SARS-CoV-2 Mpro E166R Significantly higher Reduced potency [7][9]
SARS-CoV-2 Mpro H163A Significantly higher Reduced potency [7][9]
SARS-CoV-2 Mpro S144A Significantly higher Reduced potency [7][9]
MERS-CoV Mpro 12.11 >200-fold reduction [12]

*Note: IC50 values can vary based on assay conditions. This value is provided as a reference.

Studies have shown that mutations, particularly around the S1 subsite such as E166V, E166N, E166R, H163A, and S144A, can significantly reduce the inhibitory effectiveness of this compound.[7][9] This reduction in potency is often due to the disruption of crucial hydrogen bonds and altered stability of the binding site.[7][9] For example, the E166V mutation has been shown to cause strong resistance to other inhibitors like nirmatrelvir, but this compound's binding shows greater flexibility, which may help it accommodate the mutant active site despite the loss of a direct polar contact.[11]

Structural Insights from Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound within the Mpro active site.[13] The crystal structure of the wild-type SARS-CoV-2 Mpro in complex with this compound (e.g., PDB: 6LZE) reveals detailed interactions.[9][10]

  • S1 Subsite: Key interactions occur at the S1 subsite, where mutations like E166V/N/R, H163A, and S144A are located.[12] These mutations can disrupt hydrogen bonds critical for inhibitor binding.[7]

  • S4 Subsite: The loss of hydrogen bonds at the S4 subsite is a critical factor in the diminished inhibitory activity against MERS-CoV Mpro.[7]

  • Inhibitor Conformation: Structural analyses show that mutations can cause significant variations in the orientation of this compound within the binding pocket.[12] For instance, the orientation in the H163A mutant differs substantially from that in the wild-type and other mutants, particularly at the P1' (aldehyde group), P1 ((S)-γ-lactam ring), and P2 (cyclohexyl moiety) sites.[12]

Figure 2. Logic of Resistance via Mpro Mutation Mpro_WT Wild-Type Mpro + this compound Binding Optimal Binding (H-bonds, Stability) Mpro_WT->Binding Inhibition Potent Enzyme Inhibition Binding->Inhibition Mpro_Mutant Mutant Mpro (e.g., E166V) + this compound Disruption Disrupted H-bonds Altered Binding Site Mpro_Mutant->Disruption Resistance Reduced Inhibition (Drug Resistance) Disruption->Resistance

Figure 2. Logic of Resistance via Mpro Mutation

Experimental Protocols

The characterization of this compound's mechanism relies on several key experimental methodologies.

This assay measures the proteolytic activity of Mpro on a fluorogenic substrate to determine the inhibitory capacity of compounds like this compound.

  • Principle: A FRET (Förster Resonance Energy Transfer) or other fluorogenic peptide substrate is cleaved by active Mpro, leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

  • Reagents & Buffers:

    • Assay Buffer: Typically contains 20 mM HEPES (pH 7.3), 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, and 1 mM TCEP.[14] An alternative is Tris-based buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0).[15]

    • SARS-CoV-2 Mpro: Recombinantly expressed and purified enzyme (e.g., final concentration of 5 nM).[14]

    • Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher (e.g., final concentration of 375 nM).[14]

    • This compound: Serially diluted in DMSO.

  • Protocol Outline:

    • Incubation: Incubate serially diluted this compound with Mpro in a 384-well plate for a set period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[16]

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Fluorescence Reading: Monitor the increase in fluorescence intensity over time using a microplate reader at appropriate excitation/emission wavelengths.

    • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value.

Figure 3. Workflow for Mpro Inhibition Assay A Prepare Reagents (Mpro, Buffer, Inhibitor, Substrate) B Dispense Mpro and Inhibitor (Serial Dilutions) into 384-well Plate A->B C Incubate to Allow Inhibitor-Enzyme Binding B->C D Add Fluorogenic Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetics in Plate Reader D->E F Analyze Data: Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Figure 3. Workflow for Mpro Inhibition Assay

This protocol is used to determine the three-dimensional structure of this compound bound to Mpro.

  • Principle: A highly pure and concentrated protein-inhibitor complex is crystallized. The resulting crystal diffracts X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[13]

  • Protocol Outline:

    • Protein Expression and Purification:

      • Express recombinant SARS-CoV-2 Mpro in E. coli.[15]

      • Lyse the cells and purify the Mpro protein using chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).[15]

    • Complex Formation and Crystallization:

      • Incubate the purified Mpro with an excess of this compound to ensure complex formation.

      • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.

    • Data Collection:

      • Cryo-protect the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.[13]

      • Collect diffraction data as the crystal is rotated.

    • Structure Solution and Refinement:

      • Process the diffraction data to determine the space group and unit cell dimensions.

      • Solve the structure using molecular replacement with a known Mpro structure as a search model.

      • Build the atomic model of the protein and the bound inhibitor into the electron density map and refine the model to achieve the best fit with the experimental data.

Figure 4. Workflow for X-ray Crystallography A Express & Purify Mpro Protein B Form Mpro-Bofutrelvir Complex A->B C Crystallize the Complex B->C D Collect X-ray Diffraction Data C->D E Solve Phase Problem (Molecular Replacement) D->E F Build Atomic Model into Electron Density Map E->F G Refine Structure & Validate F->G

Figure 4. Workflow for X-ray Crystallography

These assays measure the ability of an inhibitor to block viral replication in a cellular context.

  • Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the inhibitor and then infected with the virus. The reduction in viral replication or virus-induced cell death is quantified to determine the inhibitor's efficacy (EC50).

  • Types of Assays:

    • Plaque Reduction Assay: Measures the reduction in the number of viral plaques (zones of cell death) in a cell monolayer.[17]

    • CPE Inhibition Assay: Measures the inhibition of the virus-induced cytopathic effect (CPE).[17]

    • Reporter Gene Assay: Uses engineered cell lines or viruses that express a reporter gene (e.g., luciferase, GFP) upon viral replication.[18][19] A split-GFP system, for instance, can be designed where fluorescence is reconstituted upon Mpro cleavage, and inhibitors would block this signal.[19]

  • Protocol Outline (General):

    • Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in multi-well plates.[17]

    • Compound Treatment: Treat the cells with serial dilutions of this compound.

    • Viral Infection: Infect the cells with a known titer of SARS-CoV-2.

    • Incubation: Incubate for a period sufficient for viral replication and observation of effects (e.g., 48-72 hours).

    • Quantification: Quantify the viral activity using the chosen method (e.g., counting plaques, measuring cell viability, or reading reporter gene signal).

    • Data Analysis: Calculate the EC50 value from the dose-response curve. A cytotoxicity assay (CC50) is run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

Conclusion

This compound is a potent covalent inhibitor of SARS-CoV-2 Mpro that functions by forming a bond with the catalytic Cys145 residue, thereby blocking viral polyprotein processing. Its efficacy is supported by low nanomolar IC50 values against the wild-type enzyme. Structural studies have provided a detailed map of its interaction within the Mpro active site, which is crucial for understanding its mechanism and for the rational design of next-generation inhibitors. However, the emergence of resistance mutations, particularly in the S1 substrate-binding pocket, poses a challenge by reducing this compound's binding affinity and inhibitory potency.[7] Continued surveillance of Mpro mutations and further structural and biochemical analyses are essential to adapt therapeutic strategies and combat future resistance.[7][11]

References

An In-depth Technical Guide to Bofutrelvir: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bofutrelvir (also known as FB2001) is a potent antiviral agent that has demonstrated significant efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). As an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), this compound plays a critical role in disrupting the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the mechanism of action of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure

This compound is a peptidomimetic small molecule inhibitor. Its chemical identity is well-characterized by its IUPAC name, molecular formula, and other identifiers.

Table 1: Chemical Identifiers of this compound [1][2][3]

IdentifierValue
IUPAC Name N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide
Molecular Formula C25H32N4O4
Molecular Weight 452.5 g/mol
CAS Number 2103278-86-8
SMILES C1CCC(CC1)C--INVALID-LINK--C=O">C@@HNC(=O)C3=CC4=CC=CC=C4N3

The chemical structure of this compound is fundamental to its inhibitory activity. It is designed to fit into the active site of the SARS-CoV-2 Mpro, a crucial enzyme for viral replication.

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful coupling of various chemical moieties. The following is a representative synthetic scheme.

Experimental Protocols

The synthesis of this compound can be achieved through a convergent synthesis strategy. A detailed, step-by-step protocol is outlined below, based on publicly available information.[2]

Step 1: Synthesis of Intermediate 1-3

  • Dissolve compound 1-2 (1 g, 3.15 mmol) in 25 mL of anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add cobalt dichloride hexahydrate (450 mg, 1.89 mmol).

  • After 10 minutes, add sodium borohydride (715 mg, 18.9 mmol) in small portions.

  • Continue the reaction in the ice bath for 1 hour, then allow it to return to room temperature and react for 15 hours.

  • Quench the reaction with 5 mL of saturated NH4Cl solution and stir for 10 minutes.

Step 2: Synthesis of Intermediate 1-4

  • Dissolve compound 1-3 (2.6 g) in a 1:1 (v/v) solution of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 1 hour.

  • Concentrate the solution, add 100 mL of dichloromethane, and wash with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield compound 1-4.

Step 3: Synthesis of Intermediate 1-5

  • To a solution of Boc-cyclohexylalanine (1.26 g, 5 mmol) in 80 mL of dichloromethane, add EDCI (1.36 g, 6 mmol) and HOBt (0.822 g, 6 mmol).

  • Stir at room temperature for 30 minutes.

  • Add compound 1-4 (0.896 g, 5 mmol) followed by the dropwise addition of 1.2 equivalents of triethylamine.

  • Monitor the reaction by TLC. Upon completion, extract with dichloromethane and wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

Step 4: Synthesis of Intermediate 1-6

  • Dissolve compound 1-5 (2.5 g) in a 1:1 (v/v) solution of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 1 hour.

  • Concentrate the solution, add 100 mL of dichloromethane, and wash with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain compound 1-6.

Step 5: Synthesis of Intermediate 1-7

  • To a solution of Indole-2-carboxylic acid (0.795 g, 5 mmol) in 80 mL of dichloromethane, add EDCI (1.36 g, 6 mmol) and HOBt (0.822 g, 6 mmol).

  • Stir at room temperature for 30 minutes.

  • Add compound 1-6 and continue stirring until the reaction is complete as monitored by TLC.

Step 6: Synthesis of Intermediate 1-8

  • Dissolve compound 1-7 (243 mg, 0.51 mmol) in 20 mL of methanol.

  • Slowly add sodium borohydride (107 mg, 2.9 mmol) in portions and stir at room temperature for approximately 2 hours.

  • Quench the reaction with about 20 mL of saturated brine.

  • Concentrate the methanol and extract with dichloromethane.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield compound 1-8.

Step 7: Synthesis of this compound (Compound 1-9)

  • Dissolve intermediate 1-8 (129 mg, 0.29 mmol) in 20 mL of dichloromethane.

  • Add Dess-Martin periodinane (147 mg, 0.35 mmol) and solid sodium bicarbonate (29 mg, 0.35 mmol).

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and extract the filtrate with saturated sodium bicarbonate.

  • Purify the organic layer to obtain this compound.

Bofutrelvir_Synthesis_Workflow cluster_workflow This compound Synthesis Workflow start Starting Materials: - Compound 1-2 - Boc-cyclohexylalanine - Indole-2-carboxylic acid step1 Step 1: Reduction (NaBH4, CoCl2) start->step1 int1 Intermediate 1-3 step1->int1 step2 Step 2: Deprotection (TFA, DCM) int1->step2 int2 Intermediate 1-4 step2->int2 step3 Step 3: Peptide Coupling (EDCI, HOBt, TEA) int2->step3 int3 Intermediate 1-5 step3->int3 step4 Step 4: Deprotection (TFA, DCM) int3->step4 int4 Intermediate 1-6 step4->int4 step5 Step 5: Amide Formation (EDCI, HOBt) int4->step5 int5 Intermediate 1-7 step5->int5 step6 Step 6: Reduction (NaBH4) int5->step6 int6 Intermediate 1-8 step6->int6 step7 Step 7: Oxidation (Dess-Martin Periodinane) int6->step7 end_product This compound step7->end_product

Caption: A representative workflow for the synthesis of this compound.

Mechanism of Action and Antiviral Activity

This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). This enzyme is essential for the processing of viral polyproteins into functional proteins required for viral replication.

Signaling Pathway: Inhibition of Viral Replication

The antiviral activity of this compound stems from its ability to block the proteolytic activity of Mpro. The general mechanism is as follows:

  • Viral Entry and RNA Release: SARS-CoV-2 enters the host cell and releases its genomic RNA into the cytoplasm.

  • Translation of Polyproteins: The host cell's ribosomes translate the viral RNA into two large polyproteins, pp1a and pp1ab.

  • Proteolytic Processing by Mpro: The viral main protease (Mpro) and papain-like protease (PLpro) cleave these polyproteins at specific sites to generate functional non-structural proteins (nsps).

  • Formation of Replication-Transcription Complex (RTC): The mature nsps assemble to form the RTC, which is responsible for replicating the viral genome and transcribing subgenomic RNAs.

  • Assembly and Release of New Virions: New viral genomes and structural proteins are assembled into new virions, which are then released from the host cell to infect other cells.

This compound acts as a competitive inhibitor, binding to the active site of Mpro and preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle effectively halts viral replication.

SARS_CoV_2_Replication_and_Bofutrelvir_Inhibition cluster_pathway SARS-CoV-2 Replication Cycle and this compound's Point of Intervention entry 1. Viral Entry & RNA Release translation 2. Translation of Polyproteins (pp1a, pp1ab) entry->translation processing 3. Proteolytic Processing translation->processing mpro SARS-CoV-2 Mpro (Main Protease) processing->mpro rtc 4. Formation of Replication-Transcription Complex (RTC) mpro->rtc replication 5. Viral Genome Replication & Transcription rtc->replication assembly 6. Assembly & Release of New Virions replication->assembly This compound This compound inhibition Inhibition This compound->inhibition inhibition->mpro

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Quantitative Antiviral Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for its antiviral efficacy.

Table 2: In Vitro Antiviral Activity of this compound [3][4]

AssayTargetValue
IC50 SARS-CoV-2 Mpro53 nM
EC50 SARS-CoV-2 (Vero E6 cells)0.53 µM

Conclusion

This compound is a promising antiviral candidate with a well-defined chemical structure and a clear mechanism of action against SARS-CoV-2. Its potent inhibition of the viral main protease makes it a valuable tool in the ongoing efforts to combat COVID-19. The detailed synthesis protocol and understanding of its interaction with the viral replication machinery are crucial for further research, development, and optimization of this and similar antiviral compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing antiviral therapies.

References

A Technical Guide to the In Vitro Antiviral Activity of Bofutrelvir Against Coronavirus Variants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro efficacy, mechanism of action, and experimental evaluation of Bofutrelvir (also known as FB2001), a potent inhibitor of the SARS-CoV-2 main protease (Mpro), against various coronavirus variants.

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapeutics. The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical enzyme in the coronavirus life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3][4] Due to its vital role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[1][4]

This compound is a small molecule inhibitor specifically designed to target the SARS-CoV-2 Mpro. It has demonstrated potent antiviral activity against SARS-CoV-2 and its variants in vitro.[1] Unlike therapies that require a pharmacokinetic booster like ritonavir, this compound is being developed as a monotherapy, which may reduce the risk of drug-drug interactions.[1] This guide summarizes the quantitative data on its antiviral activity, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of the coronavirus main protease (Mpro/3CLpro).[1] Upon viral entry into a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab.[3][4] Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins, such as RNA-dependent RNA polymerase and helicase.[4] This proteolytic processing is an essential step for the assembly of the viral replication and transcription complex.

This compound binds to the active site of Mpro, inhibiting its proteolytic activity. This inhibition prevents the cleavage of the viral polyproteins, thereby blocking the formation of the replication machinery and ultimately halting viral transcription and replication.

G cluster_host Host Cell Cytoplasm ViralRNA Viral ssRNA Genome Translation Host Ribosome Translation ViralRNA->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro 3CL Protease (Mpro) Cleavage Polyproteins->Mpro NSPs Functional Non-Structural Proteins (e.g., RdRp) Mpro->NSPs Replication Viral Replication & Transcription Complex NSPs->Replication NewVirus New Virus Assembly Replication->NewVirus This compound This compound This compound->Inhibition Inhibition->Mpro Blocks Active Site

Caption: Mechanism of action of this compound as a 3CL Protease inhibitor.

Quantitative In Vitro Efficacy Data

This compound has demonstrated potent inhibitory activity against wild-type SARS-CoV-2 Mpro and antiviral efficacy against several SARS-CoV-2 variants. However, its potency can be significantly reduced by specific mutations in the Mpro enzyme.

Virus / VariantTargetAssay TypeIC₅₀ (µM)EC₅₀ (µM)Reference(s)
SARS-CoV-2 (Wild-Type)MproFRET-based0.021 - 0.053-[5]
SARS-CoV-2 (General Variants)Whole VirusCell Culture-0.26 - 0.42
SARS-CoV-2 (General)Whole VirusCell Culture-0.53
SARS-CoV-2 Mpro E166N MutantMproFRET-based> 100-[5]
SARS-CoV-2 Mpro H163A MutantMproFRET-based> 100-[5]
SARS-CoV-2 Mpro E166R MutantMproFRET-based1.889-[5]
SARS-CoV-2 Mpro E166V MutantMproFRET-based2.740-[5]
SARS-CoV-2 Mpro S144A MutantMproFRET-based24.090-[5]
MERS-CoVMproFRET-based12.11-[5][6]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific target, such as an enzyme (in this case, Mpro).

  • EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (in this case, inhibition of viral replication in cell culture).

The data indicate that while this compound is highly potent against the wild-type SARS-CoV-2 Mpro, mutations at key residues like E166 and H163 can confer significant resistance, dramatically increasing the IC₅₀ value.[5][7] The inhibitory activity against MERS-CoV Mpro is over 200-fold less effective than against SARS-CoV-2 Mpro.[5]

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using a combination of biochemical and cell-based assays.

Mpro Enzymatic Inhibition Assay (FRET-based)

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified Mpro enzyme.[1][5]

  • Protein Expression and Purification: The Mpro enzymes from SARS-CoV-2 (wild-type and mutants) and other coronaviruses are expressed in a suitable system (e.g., E. coli) and purified to near homogeneity using chromatography techniques.[5]

  • Assay Principle: The assay utilizes a synthetic peptide substrate that mimics the natural Mpro cleavage site, flanked by a fluorophore and a quencher pair (Förster Resonance Energy Transfer or FRET). In its intact state, the quencher suppresses the fluorophore's signal.

  • Procedure:

    • Purified Mpro enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • If Mpro is active, it cleaves the substrate, separating the fluorophore from the quencher, resulting in an increase in fluorescence signal over time.

    • The reaction is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to Mpro activity. The percentage of inhibition at each this compound concentration is calculated relative to a control (e.g., DMSO) without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.[8]

Cell-Based Antiviral Assays

These assays evaluate the efficacy of this compound in inhibiting viral replication within a host cell environment.[9][10]

  • Cells and Virus: A susceptible cell line, such as Vero E6 cells, is commonly used.[10] The cells are cultured to form a monolayer in microplates. The desired SARS-CoV-2 variant is propagated and its titer determined (e.g., by plaque assay or TCID₅₀).[11][12]

  • Cytopathic Effect (CPE) Reduction Assay:

    • Cell monolayers are infected with a standardized amount of SARS-CoV-2.

    • Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of this compound.

    • Plates are incubated for a period sufficient for the virus to cause visible cell damage (cytopathic effect), typically 2-4 days.[11]

    • Cell viability is assessed using methods like neutral red uptake or other colorimetric assays (e.g., MTS, MTT).[11]

    • The EC₅₀ is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.[3][13]

  • Plaque Reduction Neutralization Test (PRNT):

    • A standardized amount of virus is pre-incubated with serial dilutions of this compound.

    • The virus-drug mixture is then added to cell monolayers.

    • After an incubation period to allow for viral entry, the inoculum is removed and replaced with a semi-solid overlay (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[11]

    • This results in the formation of localized zones of cell death called plaques.

    • After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted for each drug concentration, and the EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the virus-only control.[11]

  • Virus Yield Reduction Assay:

    • This assay quantifies the amount of new infectious virus produced in the presence of the drug.[11]

    • Cell monolayers are infected with SARS-CoV-2 and treated with different concentrations of this compound as described above.

    • After a full replication cycle (e.g., 24-48 hours), the supernatant from the cell cultures is collected.

    • The amount of infectious virus in the supernatant is then quantified using a TCID₅₀ (Tissue Culture Infectious Dose 50) assay or quantitative RT-PCR (qRT-PCR).[10][11]

    • The EC₅₀ is the concentration of this compound that reduces the viral yield by 50%.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to the drug killing the host cells, a cytotoxicity assay is run in parallel.

  • Uninfected cell monolayers are incubated with the same serial dilutions of this compound used in the antiviral assays.

  • After the incubation period, cell viability is measured.

  • The CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

  • The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.

Standard Experimental Workflow

The evaluation of a potential antiviral compound like this compound follows a logical progression from biochemical assays to cell-based models to determine efficacy and safety.

G cluster_assays In Vitro Assays cluster_endpoints Endpoints & Analysis prep Compound & Reagent Preparation biochem Biochemical Assay (e.g., FRET Mpro) prep->biochem antiviral Cell-Based Antiviral Assay (Vero E6 Cells + SARS-CoV-2) prep->antiviral cytotox Cytotoxicity Assay (Uninfected Vero E6 Cells) prep->cytotox cell_virus Cell Culture & Virus Stock Propagation cell_virus->antiviral cell_virus->cytotox ic50 Determine IC₅₀ biochem->ic50 ec50 Determine EC₅₀ antiviral->ec50 cc50 Determine CC₅₀ cytotox->cc50 si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) ec50->si cc50->si

Caption: General workflow for in vitro evaluation of antiviral compounds.

References

Bofutrelvir: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofutrelvir (also known as FB2001) is a potent, peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] By covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, this compound blocks the proteolytic processing of viral polyproteins, thereby halting the viral life cycle.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, intended to inform further research and development.

Pharmacodynamics: The In Vitro and In Vivo Antiviral Profile

This compound has demonstrated potent in vitro activity against SARS-CoV-2 and its variants. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) against the Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

In Vitro Efficacy

This compound exhibits robust inhibition of the wild-type SARS-CoV-2 Mpro and retains activity against various mutations. However, its efficacy can be reduced by certain mutations in the Mpro active site.[2]

ParameterValueSARS-CoV-2 Variant/Mpro MutantReference
IC50 53 nMWild-Type Mpro[3]
>100 µME166N Mutant Mpro
1.889 µME166R Mutant Mpro
>100 µMH163A Mutant Mpro
2.740 µME166V Mutant Mpro
24.090 µMS144A Mutant Mpro
EC50 0.53 µMWild-Type SARS-CoV-2[3]
0.42 µMSARS-CoV-2 (Original)[3]
0.39 µMAlpha (B.1.1.7)[3]
0.28 µMBeta (B.1.351)[3]
0.27 µMDelta (B.1.617.2)[3]
0.26 µMOmicron (B.1.1.529)[3]
In Vivo Efficacy

Preclinical studies in K18-hACE2 transgenic mice, a model for COVID-19, have demonstrated the in vivo antiviral efficacy of this compound. Administration of this compound resulted in a significant, dose-dependent reduction in viral loads in both the lungs and the brain.[3]

Animal ModelDosing RegimenKey FindingsReference
K18-hACE2 Mice100 and 200 mg/kg, intraperitoneallyDose-dependent reduction in lung and brain viral titers against the Delta variant.[3]

Pharmacokinetics: Absorption, Distribution, and Preliminary Human Data

Detailed pharmacokinetic parameters for this compound in preclinical species and humans are not extensively available in the public domain. However, early clinical and preclinical data provide some initial insights.

Preclinical Pharmacokinetics

Studies in rats and dogs have indicated that inhaled this compound leads to significantly higher drug exposure in the respiratory tract and lungs compared to plasma. This suggests a potential advantage for treating respiratory viral infections.

Note: Specific quantitative data on half-life, clearance, and volume of distribution from these preclinical studies are not publicly available.

Human Pharmacokinetics

A Phase 1 clinical trial (NCT04766931) has evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[4] While the full results are not yet published, a physiologically based pharmacokinetic (PBPK) model has been developed to predict human lung concentrations.

ParameterValueDosing RegimenData Source
Observed Plasma Ctrough ss 0.163 µg/mL200 mg twice a day for 5 daysPBPK Model[5]
Predicted Lung Ctrough ss 2.5 µg/mL200 mg twice a day for 5 daysPBPK Model[5]

These predicted lung concentrations are significantly higher than the in vitro EC50 values for various SARS-CoV-2 variants, suggesting that therapeutic concentrations can be achieved at the site of infection.[5]

Experimental Protocols

In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the IC50 of this compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • This compound (serial dilutions)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a defined concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.

  • Add the this compound dilutions to the wells containing the Mpro enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Bofutrelvir_Dilutions Serial Dilutions of this compound Incubation Incubate Mpro + this compound Bofutrelvir_Dilutions->Incubation Mpro_Solution Mpro Solution Mpro_Solution->Incubation Reaction Add FRET Substrate Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

FRET-based Mpro Inhibition Assay Workflow.
In Vivo Antiviral Efficacy in K18-hACE2 Mice

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Animal Model:

  • K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least 7 days.

  • Infection: Anesthetize the mice and intranasally inoculate with a standardized dose of a SARS-CoV-2 variant (e.g., Delta).

  • Treatment: Administer this compound or a vehicle control at predetermined doses and schedules (e.g., intraperitoneally, once or twice daily).

  • Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, changes in activity, and respiratory distress.

  • Viral Load Quantification: At selected time points post-infection, euthanize a subset of mice and harvest tissues (lungs, brain). Quantify the viral load in the tissues using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.

  • Data Analysis: Compare the viral loads and clinical outcomes between the this compound-treated and vehicle-treated groups to determine the antiviral efficacy.

InVivo_Workflow Start K18-hACE2 Mice Infection Intranasal SARS-CoV-2 Infection Start->Infection Treatment_Group This compound Treatment Infection->Treatment_Group Control_Group Vehicle Control Infection->Control_Group Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Group->Monitoring Control_Group->Monitoring Euthanasia Euthanasia & Tissue Harvest Monitoring->Euthanasia Viral_Load Viral Load Quantification (qRT-PCR, Plaque Assay) Euthanasia->Viral_Load Analysis Data Analysis & Efficacy Determination Viral_Load->Analysis

In Vivo Efficacy Study Workflow.

Mechanism of Action: Covalent Inhibition of the Main Protease

This compound's mechanism of action involves the covalent inhibition of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are required for viral replication and transcription.

The key steps in the mechanism are:

  • Binding: this compound, a peptidomimetic compound, binds to the active site of Mpro.

  • Covalent Bond Formation: The aldehyde warhead of this compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.

  • Inhibition: This irreversible binding inactivates the enzyme, preventing it from cleaving the viral polyproteins.

  • Disruption of Viral Replication: The inhibition of polyprotein processing halts the formation of the viral replication-transcription complex, thereby stopping viral replication.

Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage by NSPs Functional Non-Structural Proteins (nsps) Mpro->NSPs Replication Viral Replication & Transcription NSPs->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro

References

Bofutrelvir's Binding Affinity to MERS-CoV Mpro: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the binding affinity of Bofutrelvir, a potent antiviral candidate, to the main protease (Mpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). While this compound has demonstrated significant inhibitory activity against SARS-CoV-2 Mpro, its efficacy against MERS-CoV Mpro is markedly reduced. This paper synthesizes the available quantitative data, details the experimental methodologies for assessing binding affinity, and provides structural insights into the observed interactions. Through a comprehensive review of current literature, this guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's interaction with MERS-CoV Mpro, facilitating future research and development of broad-spectrum coronavirus inhibitors.

Introduction

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) remains a significant public health concern due to its high mortality rate. The MERS-CoV main protease (Mpro), a 3C-like cysteine protease, is essential for the viral replication cycle, making it a prime target for antiviral drug development.[1] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are crucial for viral replication and transcription.[2][3][4][5]

This compound (also known as FB2001) is a peptidomimetic inhibitor that has shown promise against SARS-CoV-2 Mpro.[1][6] Understanding its binding affinity and mechanism of action against MERS-CoV Mpro is critical for evaluating its potential as a broad-spectrum antiviral agent. Recent studies have quantified the inhibitory potency of this compound against MERS-CoV Mpro and provided a structural basis for its reduced efficacy compared to its activity against SARS-CoV-2 Mpro.[1][6]

This whitepaper will delve into the specifics of this compound's interaction with MERS-CoV Mpro, presenting the quantitative binding data, the experimental methods used to obtain this data, and a visualization of the viral polyprotein processing pathway.

Quantitative Data on this compound's Binding Affinity

The inhibitory potency of this compound against MERS-CoV Mpro has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

CompoundTarget ProteaseIC50 (μM)Reference
This compoundMERS-CoV Mpro12.11[1]
This compoundSARS-CoV-2 Mpro0.021[1]

As the data indicates, this compound is significantly less potent against MERS-CoV Mpro compared to its activity against SARS-CoV-2 Mpro, with an IC50 value over 500-fold higher.[1] This substantial difference in potency is attributed to structural variations in the active site of the two proteases.

Structural Insights into this compound's Interaction with MERS-CoV Mpro

Structural analysis has revealed key differences in the binding mode of this compound to MERS-CoV Mpro compared to SARS-CoV-2 Mpro. The primary reason for the reduced inhibitory activity is the loss of crucial hydrogen bonds at the S4 subsite of the MERS-CoV Mpro active site.[1][6] This alteration in the binding interaction leads to a less stable drug-target complex, resulting in a weaker inhibitory effect.[1][6]

Experimental Protocols

The determination of the IC50 value for this compound against MERS-CoV Mpro is typically performed using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This method provides a sensitive and robust measurement of protease activity.

Principle of the FRET-based Mpro Inhibition Assay

The FRET assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of Mpro. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, the IC50 value can be determined.

Detailed Methodology

1. Reagents and Materials:

  • Recombinant MERS-CoV Mpro
  • FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
  • This compound (or other test inhibitor)
  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)
  • 384-well microplates
  • Fluorescence plate reader

2. Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
  • Enzyme and Substrate Preparation: Recombinant MERS-CoV Mpro and the FRET peptide substrate are diluted to their optimal working concentrations in the assay buffer.
  • Assay Reaction:
  • A fixed volume of the MERS-CoV Mpro solution is added to the wells of a 384-well plate.
  • An equal volume of the serially diluted this compound solution is then added to the wells, and the plate is incubated for a pre-determined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
  • The enzymatic reaction is initiated by adding a fixed volume of the FRET peptide substrate to each well.
  • Data Acquisition: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em of 320/405 nm).
  • Data Analysis: The initial velocity of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase. The percent inhibition at each this compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).

Visualizations

MERS-CoV Polyprotein Processing by Mpro

The following diagram illustrates the critical role of MERS-CoV Mpro in the viral replication cycle. Mpro cleaves the large polyproteins (pp1a and pp1ab) translated from the viral RNA into individual non-structural proteins (nsps). This proteolytic processing is a prerequisite for the assembly of the viral replication and transcription complex.

MERS_CoV_Mpro_Pathway cluster_virus MERS-CoV Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral Genomic RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a/pp1ab) Translation->Polyproteins Mpro MERS-CoV Mpro (Main Protease) Polyproteins->Mpro Cleavage Substrate NSPs Non-Structural Proteins (nsps) (e.g., RdRp, Helicase) Mpro->NSPs Releases RTC Replication/Transcription Complex (RTC) Assembly NSPs->RTC New_RNA New Viral RNA Synthesis RTC->New_RNA Virion_Assembly New Virion Assembly and Release New_RNA->Virion_Assembly This compound This compound This compound->Mpro Inhibits

Caption: MERS-CoV Mpro's role in polyprotein processing and this compound's inhibitory action.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the FRET-based experimental workflow used to determine the IC50 value of this compound against MERS-CoV Mpro.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add Mpro and this compound to 384-well Plate A->C B Prepare MERS-CoV Mpro and FRET Substrate Solutions B->C D Incubate for Inhibitor Binding C->D E Initiate Reaction with FRET Substrate D->E F Measure Fluorescence Kinetically E->F G Calculate Initial Velocities and Percent Inhibition F->G H Generate Dose-Response Curve and Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound against MERS-CoV Mpro using a FRET assay.

Conclusion

This compound exhibits significantly lower inhibitory potency against MERS-CoV Mpro compared to its activity against SARS-CoV-2 Mpro, as evidenced by its micromolar IC50 value. Structural studies attribute this reduced efficacy to the loss of key hydrogen bonding interactions within the S4 subsite of the MERS-CoV Mpro active site. The FRET-based assay provides a reliable method for quantifying the inhibitory activity of compounds against MERS-CoV Mpro. While this compound in its current form may not be an optimal candidate for treating MERS-CoV infections, the detailed understanding of its binding mode and the reasons for its reduced affinity provide a valuable foundation for the structure-based design of new, more potent, and broad-spectrum coronavirus protease inhibitors. Further research focusing on modifying the P4 moiety of this compound and similar inhibitors could lead to compounds with improved binding affinity for MERS-CoV Mpro and other coronaviral proteases.

References

Bofutrelvir: A Technical Deep-Dive into its Mechanism of Viral Replication Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bofutrelvir (also known as FB2001), a potent antiviral agent, and its role in the inhibition of viral replication. The document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction: The Therapeutic Target of this compound

The global health landscape has been profoundly shaped by coronaviruses, particularly SARS-CoV-2. A critical target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into mature non-structural proteins necessary for viral replication and transcription.[1][4][5] this compound is a peptidomimetic small molecule inhibitor specifically designed to target and inhibit the activity of Mpro.[6][7] Its development as a monotherapy, not requiring a pharmacokinetic booster like ritonavir, reduces the potential for drug-drug interactions, making it a promising candidate for a broad patient population.[3]

Mechanism of Action: Halting Viral Maturation

This compound functions as an inhibitor of the SARS-CoV-2 Mpro, thereby preventing the proteolytic cleavage of viral polyproteins. This inhibition blocks the formation of essential viral proteins, including RNA-dependent RNA polymerase, helicase, and various nucleases, which ultimately halts viral transcription and replication.

Structurally, this compound is a peptidomimetic inhibitor featuring an aldehyde warhead at its C-terminus.[5] It binds to the active site of the Mpro enzyme. The mechanism involves the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site, effectively deactivating the enzyme.[5] This targeted action disrupts the viral maturation process, preventing the assembly of new, functional virions.

Mechanism of this compound Action node_this compound This compound (FB2001) node_inhibition Inhibition node_this compound->node_inhibition node_mpro SARS-CoV-2 Main Protease (Mpro / 3CLpro) node_cleavage Proteolytic Cleavage node_mpro->node_cleavage node_polyprotein Viral Polyproteins (pp1a, pp1ab) node_polyprotein->node_cleavage node_nsp Functional Non-structural Proteins (NSPs) node_cleavage->node_nsp node_block Blocked node_cleavage->node_block node_replication Viral Replication Complex Assembly node_nsp->node_replication node_result Inhibition of Viral Replication node_replication->node_result node_inhibition->node_mpro node_block->node_nsp

This compound inhibits Mpro, blocking viral polyprotein cleavage.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against SARS-CoV-2 and its variants.

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 Mpro and Viral Variants

Target Metric Value Reference(s)
SARS-CoV-2 Mpro IC50 53 nM [6]
SARS-CoV-2 (Wild-Type) EC50 0.53 µM [6]
SARS-CoV-2 (Alpha Variant) EC50 0.39 µM [6]
SARS-CoV-2 (Beta Variant) EC50 0.28 µM [6]
SARS-CoV-2 (Delta Variant) EC50 0.27 µM [6]

| SARS-CoV-2 (Omicron Variant) | EC50 | 0.26 µM |[6] |

IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug needed to inhibit a biological process by 50%.[8] EC50 (Half-maximal effective concentration) represents the concentration of a drug where 50% of its maximal effect is observed.[9]

Table 2: Inhibitory Potency of this compound Against Mpro Mutants

Mpro Mutant Effect on this compound Key Findings Reference(s)
E166N, E166R, H163A Substantial reduction in inhibitory potency Mutations disrupt hydrogen bonds and alter binding site stability, leading to significantly higher IC50 values. [5][10]

| E166V, S144A | Significant reduction in binding affinity | Changes in interactions at the S1 subsite of the protease diminish inhibitory effectiveness. |[5][10] |

Studies have also shown that this compound has an additive antiviral effect when used in combination with Remdesivir.[6] In vivo experiments in mouse models demonstrated that this compound effectively reduces viral loads in both the lungs and the brain.[6]

Experimental Protocols

The quantitative data presented above are derived from standardized biochemical and cell-based assays. The following sections provide an overview of the methodologies for these key experiments.

This assay biochemically measures the direct inhibition of the Mpro enzyme by this compound. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Methodology:

  • Reagent Preparation: A recombinant SARS-CoV-2 Mpro enzyme is purified. A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. When the peptide is intact, the quencher suppresses the fluorophore's signal.

  • Assay Execution:

    • The Mpro enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.

    • The FRET peptide substrate is added to the mixture to initiate the enzymatic reaction.

    • If Mpro is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is calculated from the slope of the fluorescence curve.

  • IC50 Calculation: The percentage of Mpro inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The data are plotted on a dose-response curve (Inhibition % vs. log[this compound]), and the IC50 value is determined using non-linear regression.[11]

Workflow for Mpro FRET-Based Inhibition Assay node_reagents Prepare Reagents: - Recombinant Mpro - this compound dilutions - FRET substrate node_incubate Pre-incubate Mpro with this compound node_reagents->node_incubate node_add_substrate Add FRET Substrate to Initiate Reaction node_incubate->node_add_substrate node_measure Measure Fluorescence Signal Over Time node_add_substrate->node_measure node_plot Plot Dose-Response Curve node_measure->node_plot node_calculate Calculate IC50 Value node_plot->node_calculate

A typical workflow for determining the IC50 of an Mpro inhibitor.

This assay measures the ability of this compound to inhibit viral replication within host cells. A common method is the cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Methodology:

  • Cell Culture: A susceptible cell line, such as Vero E6 cells, is cultured in multi-well plates until a confluent monolayer is formed.

  • Infection and Treatment:

    • The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2.

    • After a brief incubation period to allow for viral entry, the inoculum is removed.

    • Fresh medium containing serial dilutions of this compound is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for multiple rounds of viral replication, which leads to observable CPE (e.g., cell rounding, detachment) in the virus control wells.

  • Assessment of Viral Activity: The extent of CPE is quantified. This can be done visually by microscopy or more quantitatively by staining the remaining viable cells with a dye like crystal violet. The absorbance is then read with a plate reader.

  • EC50 Calculation: The percentage of protection from CPE is calculated for each this compound concentration relative to the virus and cell controls. A dose-response curve is generated to determine the EC50 value.[12]

Workflow for Cell-Based Antiviral (CPE) Assay node_seed Seed Host Cells (e.g., Vero E6) in plates node_infect Infect Cells with SARS-CoV-2 node_seed->node_infect node_treat Add Serial Dilutions of this compound node_infect->node_treat node_incubate Incubate to Allow Viral Replication & CPE node_treat->node_incubate node_quantify Quantify Cell Viability (e.g., Crystal Violet Stain) node_incubate->node_quantify node_calculate Calculate EC50 Value node_quantify->node_calculate

A generalized workflow for determining antiviral EC50 in cell culture.

Clinical Development Status

This compound has progressed through clinical development, with Phase I trials in the US and China demonstrating that the drug is safe and well-tolerated.[7] It has advanced to Phase II/III clinical trials to evaluate its safety and efficacy in hospitalized patients with COVID-19.[7] These trials are crucial for establishing its therapeutic potential in a clinical setting.

Conclusion

This compound is a potent and specific inhibitor of the SARS-CoV-2 main protease, a critical enzyme for viral replication. Its mechanism of action, involving the direct inhibition of Mpro, effectively halts the viral life cycle. Quantitative in vitro data demonstrate its high potency against the wild-type virus and several variants of concern. While mutations in the Mpro enzyme can reduce its efficacy, this compound remains a significant antiviral candidate. The outlined experimental protocols provide a standardized framework for evaluating its inhibitory and antiviral activities. Ongoing clinical trials will further elucidate its role in the therapeutic arsenal against COVID-19 and potentially future coronavirus threats.

References

Methodological & Application

Application Notes: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro) by Bofutrelvir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of antiviral therapeutics.[1] A key target for these drugs is the main protease (Mpro), also known as 3C-like protease (3CLpro).[2][3] Mpro is a cysteine protease essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication and transcription.[2][3][4][5] Its highly conserved nature among coronaviruses makes it an attractive target for broad-spectrum antiviral agents.[6] this compound (also known as FB2001) is a potent small-molecule inhibitor that selectively targets and binds to SARS-CoV-2 Mpro, thereby preventing viral replication.[7][8][9] These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET)-based assay.

Mechanism of Action

This compound functions as a mechanism-based inhibitor of the SARS-CoV-2 Mpro.[3] The virus translates its RNA into large polyproteins (pp1a and pp1ab), which are inactive precursors.[4][10] The main protease, Mpro, is responsible for cleaving these polyproteins at specific sites to release functional proteins like RNA-dependent RNA polymerase and helicase.[5][7] By inhibiting Mpro, this compound blocks this crucial processing step, halting the formation of the viral replication machinery and thus preventing the virus from multiplying.[7]

cluster_0 Viral Replication Cycle cluster_1 Inhibition Pathway Viral_RNA Viral RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage Mpro Main Protease (Mpro) Mpro->Polyproteins Replication Viral Replication Functional_Proteins->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro Blocks Active Site cluster_workflow Mpro Inhibition Assay Workflow A 1. Prepare Reagents - Dilute Mpro Enzyme - Prepare this compound serial dilutions - Prepare Substrate Solution B 2. Assay Plate Setup - Add Assay Buffer - Add this compound/Controls to wells A->B C 3. Pre-incubation - Add Mpro Enzyme to wells - Incubate for 15 min at 37°C B->C D 4. Initiate Reaction - Add Fluorogenic Substrate to all wells C->D E 5. Kinetic Measurement - Immediately read fluorescence (Ex/Em = 340/490 nm) - Continue reading at intervals for 30-60 min D->E F 6. Data Analysis - Calculate initial reaction rates - Determine % Inhibition - Plot dose-response curve to find IC50 E->F

References

Application Notes and Protocols for Cell-Based Assays to Determine Bofutrelvir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofutrelvir (also known as FB2001) is a potent small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the proteolytic processing of viral polyproteins, a critical step in the viral replication cycle.[1] By inhibiting Mpro, this compound effectively blocks viral replication, making it a promising therapeutic candidate for COVID-19.[1][3] These application notes provide detailed protocols for various cell-based assays to evaluate the antiviral efficacy of this compound.

Mechanism of Action of this compound

This compound functions by selectively binding to the active site of the SARS-CoV-2 Mpro. This inhibition prevents the cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for forming the viral replication and transcription complex.[1][4] The disruption of this process ultimately halts viral replication.

Signaling Pathway of SARS-CoV-2 Replication and this compound Inhibition

SARS_CoV_2_Replication_and_Bofutrelvir_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_inhibition Mechanism of Inhibition viral_rna Viral ssRNA polyproteins pp1a/pp1ab Polyproteins viral_rna->polyproteins Translation mpro Mpro (3CLpro) polyproteins->mpro nsps Functional NSPs mpro->nsps Cleavage rtc Replication/Transcription Complex (RTC) nsps->rtc replication Viral RNA Replication rtc->replication translation Structural Protein Translation replication->translation assembly Virion Assembly translation->assembly release New Virion Release assembly->release This compound This compound This compound->mpro Inhibits

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against SARS-CoV-2 and its variants, as well as its cytotoxicity profile.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Mpro

ParameterValueReference
IC50 (Mpro) 53 nM[1][2]
IC50 (WT Mpro) 0.021 µM[5]
IC50 (E166N mutant) > 100 µM[5]
IC50 (E166R mutant) 1.889 µM[5]
IC50 (H163A mutant) > 100 µM[5]
IC50 (MERS-CoV Mpro) 12.11 µM[5]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the Mpro enzymatic activity.

Table 2: Cell-Based Antiviral Efficacy of this compound

SARS-CoV-2 VariantCell LineEC50 (µM)Reference
Wild-Type Vero E60.53[1][2]
Wild-Type Vero E60.42
Alpha Vero E60.39
Beta Vero E60.28
Delta Vero E60.27
Omicron Vero E60.26

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the viral cytopathic effect or replication in cell culture.

Table 3: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6 > 50> 94
A549-ACE2 > 100> 188
Calu-3 > 100> 188

CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to determine the efficacy of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Workflow for CPE Reduction Assay

CPE_Assay_Workflow start Start plate_cells Plate Vero E6 cells in 96-well plates start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound incubate1->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds add_virus Infect cells with SARS-CoV-2 (MOI 0.05) add_compounds->add_virus incubate2 Incubate for 72h add_virus->incubate2 assess_viability Assess cell viability (e.g., CellTiter-Glo) incubate2->assess_viability analyze_data Analyze data and calculate EC50 and CC50 assess_viability->analyze_data end End analyze_data->end

Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.

Protocol:

  • Cell Plating: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the culture medium from the cells and add the diluted this compound. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

  • Infection: Add SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 to the wells containing the compound and the virus control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

    • Determine the EC50 and CC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Luciferase Reporter Gene Assay

This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase) to quantify viral replication. Inhibition of viral replication by this compound results in a decrease in the reporter signal.

Workflow for Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start plate_cells Plate susceptible cells (e.g., A549-ACE2) in 96-well plates start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound incubate1->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds add_reporter_virus Infect cells with SARS-CoV-2-Nluc add_compounds->add_reporter_virus incubate2 Incubate for 24-48h add_reporter_virus->incubate2 measure_luciferase Measure luciferase activity incubate2->measure_luciferase analyze_data Analyze data and calculate EC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow of the Luciferase Reporter Gene Assay.

Protocol:

  • Cell Plating: Seed A549-ACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Add the diluted this compound to the cells and incubate for 2 hours.

  • Infection: Infect the cells with a SARS-CoV-2 nano-luciferase (Nluc) reporter virus.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Luciferase Measurement: Measure the luciferase activity in the cell lysates or supernatant using a luciferase assay system (e.g., Nano-Glo® Luciferase Assay System, Promega) and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the virus control (no compound).

    • Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the EC50 value.

FRET-Based Mpro Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory activity of this compound on the purified Mpro enzyme using a fluorescence resonance energy transfer (FRET) substrate.

Workflow for FRET-Based Mpro Inhibition Assay

FRET_Assay_Workflow start Start prepare_reagents Prepare purified Mpro, FRET substrate, and this compound dilutions start->prepare_reagents mix_reagents Mix Mpro and this compound in a 384-well plate prepare_reagents->mix_reagents incubate1 Incubate for 15 min at RT mix_reagents->incubate1 add_substrate Add FRET substrate to initiate the reaction incubate1->add_substrate measure_fluorescence Measure fluorescence intensity kinetically add_substrate->measure_fluorescence analyze_data Calculate initial reaction rates and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow of the FRET-Based Mpro Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Dilute purified recombinant SARS-CoV-2 Mpro to the desired concentration in assay buffer.

    • Prepare a FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in assay buffer.

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Assay Setup: In a 384-well plate, add the diluted Mpro and this compound dilutions. Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Disclaimer: These protocols are intended for research purposes only and should be performed in appropriate biosafety level (BSL) facilities by trained personnel. All work with live SARS-CoV-2 must be conducted in a BSL-3 laboratory. It is recommended to optimize assay conditions for specific cell lines and virus strains.

References

Application Notes and Protocols for In Vivo Evaluation of Bofutrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Bofutrelvir (also known as FB2001), a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] The protocols outlined below are based on established animal models for SARS-CoV-2 and general principles of antiviral drug evaluation.

Introduction to this compound

This compound is a potent antiviral agent that targets the highly conserved main protease of SARS-CoV-2, an enzyme essential for viral replication.[1] It features an aldehyde warhead at its C-terminus, which covalently binds to the catalytic cysteine residue of Mpro.[1] Preclinical studies have demonstrated its broad-spectrum activity against various coronaviruses and a high barrier to resistance.[1] Animal model studies have indicated that this compound significantly inhibits viral replication in key target organs, including the lungs and brain.[1]

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable data for the preclinical evaluation of this compound. Commonly used models for SARS-CoV-2 research include mice, Syrian hamsters, ferrets, and non-human primates (NHPs).[3][4][5] The choice of model depends on the specific research question, with each having distinct advantages and limitations.

Table 1: Comparison of Animal Models for SARS-CoV-2 Research

Animal ModelKey Characteristics & AdvantagesDisadvantagesRecommended Use for this compound Evaluation
Mice (Mus musculus) - Cost-effective and readily available.- Genetically well-characterized, with numerous transgenic (e.g., hACE2) and knockout strains available.[6]- Wild-type mice are not susceptible to ancestral SARS-CoV-2 strains.- Disease pathology may not fully recapitulate severe human COVID-19.- Efficacy studies in hACE2 transgenic mice.- Pharmacokinetic (PK) and initial toxicology studies.
Syrian Hamster (Mesocricetus auratus) - Susceptible to SARS-CoV-2 infection, developing robust viral replication in the respiratory tract.[5]- Exhibits clinical signs and lung pathology that mimic aspects of human COVID-19.[5]- Limited availability of immunological reagents compared to mice.- Efficacy studies to assess reduction in viral load and lung pathology.- Evaluation of therapeutic and prophylactic potential.
Ferret (Mustela putorius furo) - Susceptible to SARS-CoV-2 and can transmit the virus.- Develops mild to moderate respiratory illness, similar to many human cases.- Larger size and specialized housing requirements increase costs.- Disease is generally not severe.- Transmission studies.- Evaluation of antiviral effects on upper respiratory tract viral shedding.
Non-Human Primates (e.g., Rhesus Macaques) - Closest phylogenetic relationship to humans, with similar immune responses and ACE2 receptor.[4]- Recapitulate many clinical and pathological features of human COVID-19.- Significant ethical considerations and high cost.- Require specialized facilities and handling.- Advanced efficacy and safety studies.- Pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Experimental Protocols

Efficacy Evaluation in hACE2 Transgenic Mice

This protocol describes a typical efficacy study of this compound in K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[6]

Materials:

  • K18-hACE2 transgenic mice (6-8 weeks old, mixed sex)

  • SARS-CoV-2 virus stock (e.g., a relevant variant of concern)

  • This compound formulation for administration (e.g., in a suitable vehicle)

  • Vehicle control

  • Anesthesia (e.g., isoflurane)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

  • Euthanasia agent (e.g., CO2, cervical dislocation)

  • Equipment for tissue homogenization, RNA extraction, and RT-qPCR

  • Equipment for tissue fixation and histopathological analysis

Procedure:

  • Acclimatization: Acclimatize mice to the BSL-3 facility for at least 72 hours before the experiment.

  • Virus Challenge: Anesthetize mice and intranasally inoculate with a predetermined dose of SARS-CoV-2 (e.g., 10^4 to 10^5 TCID50) in a small volume (e.g., 20-50 µL).

  • Group Allocation: Randomly assign mice to treatment and control groups (n=8-10 per group):

    • Vehicle control group

    • This compound treatment group(s) (different dose levels)

    • Positive control group (e.g., another approved antiviral) (optional)

  • Drug Administration:

    • Initiate treatment at a specified time point post-infection (e.g., 4 hours for prophylaxis or 12-24 hours for therapeutic evaluation).

    • Administer this compound via the intended clinical route (e.g., intravenous, oral gavage, or inhalation).[1][2]

    • Continue treatment according to the desired dosing schedule (e.g., once or twice daily for 5 days).

  • Monitoring:

    • Monitor body weight and clinical signs of disease daily.

    • Euthanize animals that reach pre-defined humane endpoints (e.g., >20-25% weight loss).

  • Endpoint Analysis (e.g., Day 5 post-infection):

    • Euthanize all remaining animals.

    • Collect lung tissue for viral load determination (RT-qPCR and/or TCID50 assay) and histopathological analysis.

    • Collect other relevant tissues (e.g., brain, nasal turbinates) as needed.

  • Data Analysis:

    • Calculate viral titers in tissue homogenates.

    • Score lung tissue sections for inflammation and damage.

    • Statistically compare the outcomes between treatment and control groups.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic PK study to determine the plasma concentration profile of this compound.

Materials:

  • BALB/c mice (or other appropriate strain, 6-8 weeks old)

  • This compound formulation for administration

  • Equipment for blood collection (e.g., retro-orbital sinus, tail vein)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge for plasma separation

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the desired route.

  • Blood Sampling:

    • Collect blood samples from a subset of mice (n=3-4 per time point) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experiments.

Table 2: Example Efficacy Data for this compound in hACE2 Mice

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 5Lung Viral Titer (log10 TCID50/g) at Day 5Survival Rate (%)
Vehicle Control--18.56.220
This compound10-8.24.180
This compound30-2.52.5100
Positive ControlX-4.13.0*100

*Statistically significant difference compared to vehicle control (p < 0.05). Data are hypothetical and for illustrative purposes only.

Table 3: Example Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)t1/2 (h)
Intravenous1015000.2545003.5
Oral308001.064004.2

Data are hypothetical and for illustrative purposes only.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and mechanisms of action.

Bofutrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Action Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage NSPs Non-Structural Proteins (Replication Machinery) Mpro->NSPs Processes Replication Viral RNA Replication NSPs->Replication This compound This compound This compound->Mpro Inhibits

Caption: Mechanism of action of this compound.

Efficacy_Study_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Endpoints Acclimatization 1. Animal Acclimatization Infection 2. SARS-CoV-2 Challenge (Intranasal) Acclimatization->Infection Grouping 3. Random Group Allocation Infection->Grouping Treatment 4. This compound or Vehicle Administration Grouping->Treatment Daily_Monitoring 5. Daily Monitoring (Weight, Clinical Signs) Treatment->Daily_Monitoring Endpoint 6. Endpoint Analysis (e.g., Day 5) Daily_Monitoring->Endpoint Data_Analysis 7. Data Analysis Endpoint->Data_Analysis

Caption: Workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Crystallizing Bofutrelvir with Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the co-crystallization of Bofutrelvir, a potent viral protease inhibitor, with its target enzymes. The primary focus is on the main protease (Mpro or 3CLpro) of coronaviruses, a critical target in antiviral drug development. The methodologies outlined below are compiled from published research and are intended to serve as a comprehensive guide for structural biology and drug discovery efforts.

Introduction

This compound (also known as FB2001) is a small molecule inhibitor that has demonstrated significant efficacy against the main protease of SARS-CoV-2 and other coronaviruses.[1][2] Elucidating the three-dimensional structure of this compound in complex with its target proteases is crucial for understanding its mechanism of action, guiding further lead optimization, and anticipating potential resistance mechanisms.[3][4] X-ray crystallography is the primary method for obtaining high-resolution structural information of such protein-ligand complexes.

This document provides detailed protocols for the expression and purification of viral proteases, co-crystallization strategies with this compound, and data collection considerations.

Mechanism of Action of this compound

This compound functions by inhibiting the main protease (Mpro) of coronaviruses. Mpro is a cysteine protease that is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication and transcription.[5] By binding to the active site of Mpro, this compound blocks this cleavage process, thereby halting viral proliferation.[2] Structural studies have revealed that this compound forms specific interactions with key residues in the substrate-binding pocket of the protease.[4]

Bofutrelvir_Mechanism_of_Action Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage by Mpro (Viral Protease) Mpro (Viral Protease) Mpro (Viral Protease)->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro (Viral Protease) Inhibits

Caption: this compound's mechanism of action.

Experimental Protocols

Protocol 1: Expression and Purification of SARS-CoV-2 Mpro

A robust and high-yield expression and purification protocol is the prerequisite for successful crystallization. The following is a generalized protocol adapted from established methods.

1. Expression:

  • Vector: A common approach is to use a pGEX-based vector containing the SARS-CoV-2 Mpro gene with an N-terminal GST tag and a TEV protease cleavage site.

  • Host Strain: E. coli BL21 (DE3) cells are a suitable expression host.

  • Culture:

    • Inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin) with a single colony of transformed E. coli.

    • Incubate overnight at 37°C with shaking.

    • Use the starter culture to inoculate 1 L of LB broth with the same antibiotic.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at 16-18°C overnight with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

2. Purification:

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a GST affinity column (e.g., Glutathione Sepharose).

    • Wash the column extensively with lysis buffer.

    • Elute the GST-Mpro fusion protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).

  • Tag Cleavage:

    • Dialyze the eluted protein against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Add TEV protease and incubate overnight at 4°C to cleave the GST tag.

  • Further Purification (Size Exclusion Chromatography):

    • To remove the cleaved GST tag and any remaining impurities, perform size exclusion chromatography (e.g., using a Superdex 75 or 200 column).

    • The column should be pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).[1]

    • Collect fractions containing pure Mpro.

  • Concentration: Concentrate the purified protein to a final concentration of 5-10 mg/mL using a centrifugal filter device.[1][6]

Protocol 2: Co-crystallization of this compound with Mpro

Co-crystallization is a common method for obtaining protein-ligand complex crystals.

CoCrystallization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_crystallization Crystallization Purified Mpro Purified Mpro Incubate Complex Incubate Mpro + this compound (1:3 molar ratio, on ice, 30 min) Purified Mpro->Incubate Complex This compound Stock This compound Stock This compound Stock->Incubate Complex Crystallization Trial Set up crystallization drops (e.g., sitting drop vapor diffusion) Incubate Complex->Crystallization Trial Crystal Growth Incubate at 20°C Crystallization Trial->Crystal Growth Crystal Harvest Harvest and cryo-protect crystals Crystal Growth->Crystal Harvest

Caption: General workflow for co-crystallization.

1. Complex Formation:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Mix the purified Mpro (at 5 mg/mL) with this compound to achieve a final molar ratio of approximately 1:3 (protein:inhibitor).[6]

  • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[6]

2. Crystallization Screening:

  • Utilize commercially available sparse matrix screens (e.g., JCSG+, PACT premier) to identify initial crystallization conditions.

  • Set up crystallization trials using the sitting drop or hanging drop vapor diffusion method at 20°C.

  • A common drop ratio is 1 µL of the protein-inhibitor complex solution mixed with 1 µL of the reservoir solution.

3. Optimization of Crystallization Conditions:

  • Once initial hits are identified, optimize the conditions by varying the pH, precipitant concentration, and additives.

  • Based on successful crystallization of Mpro with other inhibitors, promising conditions may include:

    • 0.1 M Tris pH 8.0, 30% (w/v) PEG 4000[6]

    • 0.1 M MES pH 6.5, 20% (w/v) PEG 3350

4. Crystal Harvesting and Cryo-protection:

  • Carefully remove the crystals from the drop using a cryo-loop.

  • Briefly soak the crystals in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

  • Flash-cool the crystals in liquid nitrogen.

Protocol 3: Crystal Soaking with this compound

Soaking pre-grown apo-protein crystals with the ligand is an alternative approach, particularly if co-crystallization is unsuccessful.

  • Grow Apo-Mpro Crystals: Set up crystallization trials with purified Mpro without the inhibitor, following the methods described in Protocol 2.

  • Prepare Soaking Solution: Prepare a solution of this compound in a cryo-protectant solution at a concentration of 1-10 mM.

  • Soak the Crystals:

    • Transfer the apo-Mpro crystals to a drop containing the this compound soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling: Directly flash-cool the soaked crystals in liquid nitrogen.

Data Presentation

The following tables summarize typical quantitative data for the crystallization of viral proteases with inhibitors.

Table 1: Protein and Inhibitor Concentrations for Crystallization

ParameterValueReference
Protein (Mpro) Concentration5 - 10 mg/mL[1][6]
Inhibitor (this compound) Stock Concentration10 - 100 mM in DMSOGeneral Practice
Protein:Inhibitor Molar Ratio (Co-crystallization)1:3 to 1:5[6]
Inhibitor Concentration (Soaking)1 - 15 mM[3]

Table 2: Representative Crystallization Conditions for Mpro-Inhibitor Complexes

Condition ComponentConcentration RangepHReference
Precipitant
PEG 335020 - 30% (w/v)[6][7]
PEG 400020 - 30% (w/v)[3][6]
Buffer
Tris-HCl0.1 - 0.15 M8.0[6]
MES0.1 M6.0 - 6.5[3][7]
Salt
NaCl50 - 200 mMGeneral Practice
Additive
DTT/TCEP1 - 5 mM[1]

Table 3: X-ray Diffraction Data Collection Statistics for Mpro-Bofutrelvir Complex (Hypothetical)

ParameterValue
PDB IDe.g., 9INM (MERS-Mpro)
Resolution (Å)1.5 - 2.5
Space Groupe.g., C2 or P212121
Unit Cell Dimensions (a, b, c in Å)Varies
R-work / R-free~0.18 / ~0.22
Completeness (%)> 99
Multiplicity> 4
I/σ(I)> 2.0 in the highest resolution shell

Note: The data in Table 3 are representative values and will vary for specific crystal forms.

Concluding Remarks

The protocols and data presented in these application notes provide a solid foundation for researchers aiming to crystallize this compound with viral proteases. Successful crystallization is often an iterative process requiring careful optimization of multiple parameters. The provided information, drawn from successful studies on Mpro and other viral proteases, should significantly streamline this process and facilitate the structural determination of this compound-protease complexes, thereby advancing antiviral drug discovery efforts.

References

Application Notes and Protocols: Bofutrelvir in Combination with Remdesivir for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing challenge of viral pandemics necessitates the exploration of effective combination therapies to enhance antiviral efficacy, mitigate the emergence of drug resistance, and improve patient outcomes. This document provides detailed application notes and experimental protocols for the investigation of Bofutrelvir in combination with Remdesivir, two antiviral agents with distinct mechanisms of action against SARS-CoV-2. This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral polyprotein processing.[1][2] Remdesivir is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[3][4][5][6][7] Preclinical evidence suggests that the combination of these two agents results in an additive antiviral effect.[1][2] These notes are intended to guide researchers in the systematic evaluation of this drug combination in a laboratory setting.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants
SARS-CoV-2 VariantEC50 (µM)IC50 (nM)Cell LineReference
Wild-Type0.5353Vero E6[1][2]
Alpha0.39-Vero E6[2]
Beta0.28-Vero E6[2]
Delta0.27-Vero E6[2]
Omicron0.26-Vero E6[2]
Table 2: In Vitro Antiviral Activity of Remdesivir against SARS-CoV-2
SARS-CoV-2 StrainEC50 (µM)Cell LineReference
Wild-Type0.77Vero E6
Wild-Type1.71Vero E6

Note: EC50 and IC50 values can vary depending on the cell line, viral strain, and experimental conditions.

Table 3: Expected Outcome of this compound and Remdesivir Combination Therapy
Combination EffectSynergy Score (e.g., Bliss, HSA)Combination Index (CI)Expected Outcome
Additive~0~1The combined effect is equal to the sum of the individual effects.[1][2]
Synergistic>0<1The combined effect is greater than the sum of the individual effects.
Antagonistic<0>1The combined effect is less than the sum of the individual effects.

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assessment using Viral Yield Reduction Assay

Objective: To determine the combined effect of this compound and Remdesivir on SARS-CoV-2 replication in cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 isolate

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder or stock solution)

  • Remdesivir (powder or stock solution)

  • 96-well cell culture plates

  • Reagents for RNA extraction and RT-qPCR

  • Reagents for TCID50 assay (optional)

Methodology:

  • Cell Seeding:

    • Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C with 5% CO2 for 24 hours to allow for cell adherence.

  • Drug Preparation and Combination Matrix:

    • Prepare stock solutions of this compound and Remdesivir in DMSO.

    • Create a dose-response matrix by serially diluting each drug individually and in combination in DMEM with 2% FBS. A typical 8x8 matrix would cover a range of concentrations above and below the known EC50 values of each drug.

  • Viral Infection and Drug Treatment:

    • Aspirate the cell culture medium from the 96-well plates.

    • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in a small volume of serum-free DMEM for 1 hour at 37°C.

    • Remove the viral inoculum and add 100 µL of the prepared drug dilutions (from step 2) to the corresponding wells. Include "drug-free" (virus only) and "cell-only" (no virus, no drug) controls.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

  • Quantification of Viral Yield:

    • RT-qPCR:

      • Harvest the cell culture supernatant.

      • Extract viral RNA using a suitable viral RNA extraction kit.

      • Perform one-step RT-qPCR targeting a conserved region of the SARS-CoV-2 genome (e.g., N gene or E gene) to quantify viral RNA copies.

    • TCID50 Assay (optional):

      • Perform a TCID50 assay on the supernatant to determine the infectious virus titer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.

    • Analyze the combination data using a synergy model such as the Bliss Independence model or the Chou-Talalay method to determine the Combination Index (CI).

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound and Remdesivir, alone and in combination.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and Remdesivir

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT assay reagents

Methodology:

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate as described in Protocol 1.

  • Drug Treatment:

    • Prepare the same drug dilution matrix as in Protocol 1.

    • Add the drug dilutions to the cells (without viral infection). Include a "no drug" control.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Assessment:

    • Follow the manufacturer's instructions for the chosen cell viability assay (e.g., CellTiter-Glo®).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration and combination compared to the "no drug" control.

    • Determine the 50% cytotoxic concentration (CC50) for each drug and combination.

    • Calculate the Selectivity Index (SI = CC50 / EC50) for each drug.

Visualizations

Signaling_Pathway cluster_virus SARS-CoV-2 Lifecycle cluster_drugs Drug Intervention Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of pp1a/pp1ab Translation of pp1a/pp1ab Uncoating->Translation of pp1a/pp1ab Proteolytic Cleavage Proteolytic Cleavage Translation of pp1a/pp1ab->Proteolytic Cleavage Viral RNA Replication Viral RNA Replication Proteolytic Cleavage->Viral RNA Replication Assembly & Release Assembly & Release Viral RNA Replication->Assembly & Release This compound This compound This compound->Proteolytic Cleavage Inhibits Mpro Remdesivir Remdesivir Remdesivir->Viral RNA Replication Inhibits RdRp

Caption: Mechanism of action of this compound and Remdesivir.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells 1. Seed Vero E6 cells (96-well plates) Prepare Drugs 2. Prepare this compound & Remdesivir dose matrix Infect Cells 3. Infect cells with SARS-CoV-2 (MOI 0.01) Add Drugs 4. Add drug combinations Infect Cells->Add Drugs Incubate 5. Incubate for 48-72h Add Drugs->Incubate Quantify Virus 6. Quantify viral yield (RT-qPCR / TCID50) Incubate->Quantify Virus Assess Cytotoxicity 7. Assess cytotoxicity (MTT / CellTiter-Glo) Incubate->Assess Cytotoxicity Calculate Synergy 8. Calculate Synergy Score (Bliss, CI) Quantify Virus->Calculate Synergy Assess Cytotoxicity->Calculate Synergy

Caption: Workflow for antiviral synergy testing.

Logical_Relationship Combination_Therapy This compound + Remdesivir Combination Therapy Dual_Mechanism Dual Mechanism of Action Combination_Therapy->Dual_Mechanism Mpro_Inhibition Mpro Inhibition (this compound) Dual_Mechanism->Mpro_Inhibition RdRp_Inhibition RdRp Inhibition (Remdesivir) Dual_Mechanism->RdRp_Inhibition Reduced_Replication Reduced Viral Replication Mpro_Inhibition->Reduced_Replication RdRp_Inhibition->Reduced_Replication Additive_Effect Additive Antiviral Effect Reduced_Replication->Additive_Effect Potential_Benefit Potential for Improved Therapeutic Outcome Additive_Effect->Potential_Benefit

Caption: Rationale for this compound and Remdesivir combination.

References

Application of Bofutrelvir in Studying the Coronavirus Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofutrelvir (also known as FB2001) is a potent small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins (nsps), which are essential for viral transcription and replication.[1][3][4] By inhibiting Mpro, this compound effectively blocks these critical steps, thereby halting viral propagation. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the coronavirus replication cycle in both in vitro and in vivo settings.

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the catalytic dyad (Cys145 and His41) within the active site of the SARS-CoV-2 Mpro.[5] This inhibition prevents the processing of the viral polyproteins pp1a and pp1ab into mature nsps, such as RNA-dependent RNA polymerase (RdRp), helicase, and other components of the replication and transcription complex (RTC).[1][3] This disruption of the viral life cycle makes this compound a valuable instrument for studying the fundamental processes of coronavirus replication.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Mpro
TargetAssay TypeIC50 (nM)Reference
SARS-CoV-2 Mpro (Wild-Type)Enzymatic (FRET)53[1][2]
SARS-CoV-2 Mpro (Wild-Type)Enzymatic (FRET)21[6]
Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants in Cell Culture
SARS-CoV-2 VariantCell LineAssay TypeEC50 (µM)Reference
Wild-TypeVero E6Cytopathic Effect (CPE)0.53[1][2]
AlphaVero E6CPE0.39[2]
BetaVero E6CPE0.28[2]
DeltaVero E6CPE0.27[2]
OmicronVero E6CPE0.26[2]
Table 3: Inhibitory Activity of this compound against SARS-CoV-2 Mpro Mutants
Mpro MutantIC50 (µM)Fold Change vs. Wild-TypeReference
E166N>100>4762[6]
E166R1.889~90[6]
H163A>100>4762[6]
E166V2.740~130[6]
S144A24.090~1147[6]
Table 4: Broad-Spectrum Antiviral Activity of this compound
CoronavirusTargetIC50 (µM)Reference
MERS-CoVMpro12.11[6]
SARS-CoVMpro-[7]
HCoV-229EMpro-[7]

Note: Specific IC50 values for SARS-CoV and HCoV-229E Mpro were not available in the provided search results, although inhibitory activity was mentioned.

Experimental Protocols

Protocol 1: In Vitro Mpro Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro (Mpro)

  • FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans))

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 384-well black, clear-bottom assay plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add 30 µL of diluted SARS-CoV-2 3CLpro (final concentration of approximately 15 ng per well) to each well.[8]

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.[8]

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration of 40 µM) to each well.[8]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.[8]

  • Calculate the initial velocity of the reaction for each this compound concentration.

  • Plot the initial velocities against the logarithm of the this compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antiviral Activity Assessment using a Cytopathic Effect (CPE) Assay

This protocol outlines the procedure to evaluate the antiviral efficacy of this compound against live SARS-CoV-2 in a cell-based assay.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock (e.g., USA-WA1/2020)

  • This compound

  • Cell Culture Medium: MEM supplemented with 2% HI FBS, 1% Pen/Strep/GlutaMax, 1% HEPES

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate luminometer

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 4,000 cells/well and incubate overnight at 37°C with 5% CO2.[3]

  • Prepare serial dilutions of this compound in cell culture medium.

  • The following day, remove the growth medium and add 100 µL of the diluted this compound or vehicle control to the cells.

  • In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.002 in cell culture medium.[3]

  • Add 100 µL of the diluted virus to the wells containing the compound and cells. Include uninfected cells as a negative control.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.[3]

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a microplate luminometer.

  • Calculate the percentage of CPE reduction for each this compound concentration relative to the virus control (0% reduction) and the uninfected cell control (100% reduction).

  • Plot the percentage of CPE reduction against the logarithm of the this compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: In Vivo Efficacy Study in a SCID Mouse Model of SARS-CoV-2 Infection

This protocol is a proposed method to evaluate the in vivo antiviral efficacy of this compound, adapted from studies on other protease inhibitors.

Materials:

  • Severe Combined Immunodeficient (SCID) mice (male, 7-9 weeks old)

  • Mouse-adapted SARS-CoV-2 variant (e.g., Beta B.1.351)

  • This compound formulated for oral gavage

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Euthanasia agent (e.g., CO2)

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Acclimatize SCID mice to the BSL-3 facility for at least 72 hours.

  • On day 0, lightly anesthetize the mice and intranasally infect them with 10^5 TCID50 of the mouse-adapted SARS-CoV-2 variant in a volume of 50 µL.[7]

  • Randomly assign the infected mice to treatment and control groups.

  • Starting on the day of infection (day 0), administer this compound (e.g., 100 and 200 mg/kg) or vehicle control via oral gavage twice daily for 4 consecutive days.[2]

  • Monitor the mice daily for clinical signs of illness and body weight changes.

  • On day 4 post-infection, euthanize the mice.

  • Harvest the lungs and brain tissues for viral load determination.

  • Homogenize the tissues and quantify viral RNA levels by RT-qPCR and infectious virus titers by TCID50 assay on Vero E6 cells.

  • Statistically analyze the differences in viral loads and body weight changes between the this compound-treated and vehicle-treated groups.

Visualizations

Coronavirus_Replication_Cycle_and_Bofutrelvir_Inhibition cluster_host Inside Host Cell Virus SARS-CoV-2 Entry Entry & Uncoating Virus->Entry 1. HostCell Host Cell Translation Translation of Viral RNA Entry->Translation 2. Polyproteins pp1a & pp1ab Polyproteins Translation->Polyproteins 3. Cleavage Proteolytic Cleavage Polyproteins->Cleavage 4. Mpro Main Protease (Mpro/3CLpro) Mpro->Cleavage This compound This compound This compound->Mpro Inhibits NSPs Non-Structural Proteins (nsps) Cleavage->NSPs 5. RTC Replication/ Transcription Complex (RTC) NSPs->RTC 6. Replication Viral RNA Replication RTC->Replication 7. Assembly Virion Assembly Replication->Assembly 8. Release New Virion Release Assembly->Release 9.

Caption: this compound inhibits the coronavirus replication cycle by targeting the main protease (Mpro).

FRET_Assay_Workflow Start Start Preparethis compound Prepare this compound Serial Dilutions Start->Preparethis compound AddToPlate Add this compound/ Vehicle to Plate Preparethis compound->AddToPlate AddEnzyme Add SARS-CoV-2 Mpro Enzyme AddToPlate->AddEnzyme Incubate1 Incubate at RT for 30 min AddEnzyme->Incubate1 AddSubstrate Add FRET Substrate Incubate1->AddSubstrate ReadFluorescence Measure Fluorescence AddSubstrate->ReadFluorescence AnalyzeData Calculate Initial Velocity & Determine IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.

CPE_Assay_Workflow Start Start SeedCells Seed Vero E6 Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight AddCompound Add this compound/ Vehicle IncubateOvernight->AddCompound InfectCells Infect with SARS-CoV-2 AddCompound->InfectCells Incubate72h Incubate for 72h InfectCells->Incubate72h AssessViability Assess Cell Viability (e.g., CellTiter-Glo) Incubate72h->AssessViability AnalyzeData Calculate CPE Reduction & Determine EC50 AssessViability->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the cell-based cytopathic effect (CPE) assay.

InVivo_Study_Workflow Start Start InfectMice Intranasally Infect SCID Mice with SARS-CoV-2 Start->InfectMice TreatMice Administer this compound/ Vehicle Twice Daily InfectMice->TreatMice Monitor Monitor Clinical Signs & Body Weight Daily TreatMice->Monitor Euthanize Euthanize on Day 4 Post-Infection Monitor->Euthanize HarvestTissues Harvest Lung & Brain Tissues Euthanize->HarvestTissues QuantifyViralLoad Quantify Viral RNA (RT-qPCR) & Infectious Virus (TCID50) HarvestTissues->QuantifyViralLoad AnalyzeData Analyze Viral Load & Clinical Data QuantifyViralLoad->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vivo efficacy study in a SCID mouse model.

References

Bofutrelvir: A Potent Tool Compound for Interrogating Coronavirus Main Protease Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Abstract

Bofutrelvir (also known as FB2001) is a potent and selective covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Its mechanism of action involves the formation of a covalent bond with the catalytic Cysteine 145 residue within the Mpro active site, thereby blocking the proteolytic activity essential for the viral life cycle. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in protease research, catering to researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease that plays a critical role in the viral replication cycle by cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps). Due to its essential role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development. This compound has emerged as a valuable research tool for studying the structure, function, and inhibition of Mpro. Its high potency and well-characterized mechanism of action make it an ideal compound for in vitro enzymatic assays, cell-based antiviral studies, and structural biology investigations.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Mpro
ParameterValueReference(s)
IC50 53 nM[1][2]
Mechanism of Action Covalent inhibitor of Cys145[2]
Table 2: Antiviral Efficacy of this compound against SARS-CoV-2 and its Variants
Virus/VariantCell LineEC50 (µM)Reference(s)
SARS-CoV-2 (Wild-Type) Vero E60.53[1][3]
Alpha (B.1.1.7) Vero E60.39[1][2]
Beta (B.1.351) Vero E60.28[1][2]
Delta (B.1.617.2) Vero E60.27[1][2]
Omicron (B.1.1.529) Vero E60.26[1][2]
Table 3: Inhibitory Activity of this compound against Mpro Mutants and other Coronaviruses
ProteaseIC50 (µM)Fold Change vs. WTReference(s)
SARS-CoV-2 Mpro (Wild-Type) 0.0211[4]
SARS-CoV-2 Mpro (E166N) >100>4762[4]
SARS-CoV-2 Mpro (H163A) >100>4762[4]
SARS-CoV-2 Mpro (E166R) 1.889~90[4]
SARS-CoV-2 Mpro (E166V) 2.740~130[5]
SARS-CoV-2 Mpro (S144A) 24.090~1147[4]
MERS-CoV Mpro --[6]

Signaling Pathway and Experimental Workflow Diagrams

SARS_CoV_2_Polyprotein_Processing cluster_virus SARS-CoV-2 Replication Cycle Viral RNA Viral RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Viral RNA->Polyprotein pp1a/pp1ab Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein pp1a/pp1ab->Mpro (3CLpro) Autocleavage Functional nsps Functional nsps Mpro (3CLpro)->Functional nsps Proteolytic Cleavage Replication/Transcription Complex Replication/Transcription Complex Functional nsps->Replication/Transcription Complex Assembly This compound This compound This compound->Mpro (3CLpro) Inhibition

Caption: SARS-CoV-2 Polyprotein Processing and Inhibition by this compound.

FRET_Assay_Workflow cluster_workflow FRET-based Mpro Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Mpro - FRET Substrate - this compound dilutions - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense this compound dilutions and controls into 384-well plate prepare_reagents->dispense_inhibitor add_mpro Add Mpro to all wells dispense_inhibitor->add_mpro pre_incubate Pre-incubate at room temperature add_mpro->pre_incubate add_substrate Add FRET substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure fluorescence intensity over time (kinetic read) add_substrate->measure_fluorescence analyze_data Analyze data and calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a FRET-based Mpro Inhibition Assay.

Experimental Protocols

Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)

This protocol is adapted from methodologies described for screening SARS-CoV-2 Mpro inhibitors.[4]

1. Materials:

  • Recombinant, purified SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • This compound

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm)

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the recombinant Mpro to the desired final concentration (e.g., 50 nM) in Assay Buffer.

    • Dilute the FRET substrate to the desired final concentration (e.g., 20 µM) in Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the this compound serial dilutions or vehicle control (Assay Buffer with the same DMSO concentration) to the wells of the 384-well plate.

    • Add 10 µL of the diluted Mpro solution to each well.

    • Mix gently and pre-incubate the plate at room temperature for 30 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 5 µL of the diluted FRET substrate to each well.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 30-60 minutes at room temperature.

    • Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Antiviral Assay

This protocol is a general guide based on assays used to evaluate anti-SARS-CoV-2 compounds.

1. Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock (appropriate BSL-3 containment required)

  • This compound

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Reagent for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

2. Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plates and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

    • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

    • Incubate the infected plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Antiviral Activity:

    • After the incubation period, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the uninfected and untreated virus-infected controls.

    • Plot the percentage of viability against the logarithm of this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

    • In parallel, assess the cytotoxicity of this compound on uninfected cells to determine the CC50 value.

    • Calculate the Selectivity Index (SI) as CC50/EC50.

Protocol 3: In Vivo Efficacy Study in a Mouse Model

This protocol is a generalized representation based on published studies with SARS-CoV-2 inhibitors in K18-hACE2 transgenic mice.[6] Note: All animal experiments must be conducted in compliance with institutional and national guidelines and in an appropriate animal biosafety level facility (ABSL-3 for SARS-CoV-2).

1. Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle)

  • Anesthesia for intranasal inoculation

  • Equipment for tissue harvesting and processing (lungs, brain)

  • Reagents for viral load quantification (qRT-PCR) and histopathology

2. Procedure:

  • Acclimatization and Grouping:

    • Acclimatize K18-hACE2 mice to the facility for at least one week.

    • Randomly assign mice to treatment and control groups.

  • Infection and Treatment:

    • Anesthetize the mice and intranasally inoculate them with a sublethal dose of SARS-CoV-2.

    • Administer this compound or the vehicle control at predetermined doses and schedules (e.g., intraperitoneal injection or oral gavage) starting at a specified time point relative to infection.

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, hunched posture).

  • Endpoint and Sample Collection:

    • At a predetermined time post-infection (e.g., 4 days), euthanize the mice.

    • Harvest tissues such as lungs and brain.

  • Analysis:

    • Viral Load: Homogenize a portion of the tissues and extract viral RNA. Quantify the viral load using qRT-PCR targeting a specific viral gene.

    • Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.

Protocol 4: Co-crystallization of this compound with SARS-CoV-2 Mpro

This protocol is a general guideline for the co-crystallization of Mpro with an inhibitor.[1]

1. Materials:

  • Highly purified and concentrated SARS-CoV-2 Mpro

  • This compound

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant

  • X-ray diffraction equipment

2. Procedure:

  • Complex Formation:

    • Incubate the purified Mpro with a molar excess of this compound (e.g., 5-fold) for a sufficient time (e.g., 1-2 hours) at room temperature to ensure covalent bond formation.

  • Crystallization Screening:

    • Set up crystallization trials using the Mpro-Bofutrelvir complex with various commercial or custom screening solutions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

  • Crystal Optimization:

    • Monitor the plates regularly for crystal growth.

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure of the Mpro-Bofutrelvir complex using molecular replacement.

    • Refine the structure to obtain a high-resolution model of the complex.

Conclusion

This compound is a powerful and specific tool for the investigation of SARS-CoV-2 Mpro. The data and protocols provided in these application notes offer a comprehensive guide for researchers to utilize this compound in a variety of experimental settings, from basic enzymatic characterization to preclinical in vivo studies. Its well-defined covalent mechanism of action and high potency make it an invaluable compound for advancing our understanding of coronavirus biology and for the development of novel antiviral therapeutics.

References

Application Notes and Protocols for Phase II/III Clinical Trial of Bofutrelvir in Hospitalized COVID-19 Patients

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on publicly available information regarding Bofutrelvir (FB2001) and the general design of Phase II/III clinical trials for COVID-19 therapeutics. The specific, detailed protocol for the "BRIGHT" study (NCT05675072) is not publicly available. Therefore, some sections are based on established best practices for similar clinical trials.

Introduction

This compound (also known as FB2001) is an investigational small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the replication of the virus, as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[1] By inhibiting Mpro, this compound aims to block viral replication and reduce viral load in patients with COVID-19.

A worldwide, multi-center, randomized, double-blind, placebo-controlled Phase II/III clinical trial, known as the "BRIGHT" study, has been initiated to evaluate the efficacy and safety of this compound in hospitalized patients with COVID-19. This document provides a detailed overview of the proposed trial design, experimental protocols, and data presentation based on available information.

Mechanism of Action

This compound selectively targets and binds to the active site of the SARS-CoV-2 Mpro. This binding prevents the protease from cleaving the viral polyprotein, which is a crucial step in the viral replication cycle. The inhibition of this process halts the production of essential viral proteins, thereby suppressing viral replication.

Signaling Pathway Diagram

Bofutrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by 3CLpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound 3CLpro 3CLpro This compound->3CLpro Inhibits

Caption: Mechanism of action of this compound.

Phase II/III Clinical Trial Design ("BRIGHT" Study)

Study Overview

The "BRIGHT" study is a pivotal Phase II/III trial designed to provide robust evidence on the efficacy and safety of this compound for the treatment of hospitalized COVID-19 patients.

Parameter Description
Study Title BRIGHT Study
ClinicalTrials.gov ID NCT05675072
Phase II/III
Study Design Worldwide, Multi-center, Randomized, Double-Blind, Placebo-Controlled
Target Population Hospitalized adult patients with confirmed COVID-19
Planned Enrollment Approximately 1,200 patients
Primary Objective To evaluate the efficacy of this compound in shortening the time to recovery
Secondary Objectives To evaluate the safety and tolerability of this compound, to assess the effect on viral load, and to evaluate other clinical outcomes
Patient Population (Proposed)

Inclusion Criteria (General) :

  • Adult patients (e.g., ≥ 18 years of age).

  • Hospitalized with a laboratory-confirmed SARS-CoV-2 infection.

  • Symptom onset within a specified timeframe (e.g., ≤ 10 days).

  • Requiring medical care but not necessarily intensive care at the time of enrollment.

Exclusion Criteria (General) :

  • Requirement for mechanical ventilation at screening.

  • Anticipated hospital discharge within 24 hours.

  • Known hypersensitivity to the investigational product or its components.

  • Participation in another clinical trial of an investigational antiviral agent for COVID-19.

  • Severe renal or hepatic impairment.

Treatment Arms and Dosage

Based on Phase I data showing safety up to 400mg daily, the following arms are plausible, though the exact dosages for the BRIGHT study are not publicly confirmed.

Arm Intervention Dosage (Proposed) Administration Duration
A This compoundLow Dose (e.g., 200 mg)Intravenous infusionTwice daily for 5-10 days
B This compoundHigh Dose (e.g., 400 mg)Intravenous infusionTwice daily for 5-10 days
C PlaceboMatching PlaceboIntravenous infusionTwice daily for 5-10 days

All patients would also receive the standard of care for hospitalized COVID-19 patients, which may include corticosteroids and anticoagulants as per local guidelines.

Experimental Protocols

Randomization and Blinding

Patients will be randomized in a 1:1:1 ratio to one of the three treatment arms. The study will be double-blinded, meaning neither the patient nor the investigator will know the assigned treatment. An independent data monitoring committee will oversee the safety and efficacy data.

Efficacy and Safety Assessments

Primary Endpoint:

  • Time to Recovery: Defined as the number of days from randomization until the patient is discharged from the hospital or is medically stable for discharge. A precise definition would be outlined in the official protocol.

Secondary Endpoints (Proposed):

  • Change in Viral Load: Measured by RT-PCR from nasopharyngeal swabs at specified time points (e.g., Days 1, 3, 5, 7, and 14).

  • All-Cause Mortality: Assessed at Day 28 and Day 60 post-randomization.

  • Progression to Severe Disease: Defined as the need for mechanical ventilation or admission to an intensive care unit.

  • Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs): Monitored throughout the study.

  • Clinical Status: Assessed daily using an ordinal scale (e.g., the WHO Clinical Progression Scale).

Laboratory and Clinical Monitoring
Assessment Frequency
Nasopharyngeal Swab (RT-PCR) Baseline, Days 3, 5, 7, 14, and 28
Vital Signs Daily
Physical Examination Baseline and as clinically indicated
Safety Laboratory Tests (Hematology, Chemistry) Baseline, Days 3, 5, 7, 14, and at the end of treatment
Adverse Event Monitoring Daily

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from the trial could be presented.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic This compound Low Dose (N=400) This compound High Dose (N=400) Placebo (N=400)
Age (years), Mean (SD)
Sex, n (%)
Male
Female
Time from Symptom Onset (days), Median (IQR)
Comorbidities, n (%)
Hypertension
Diabetes

|    Obesity | | | |

Table 2: Primary and Key Secondary Efficacy Endpoints

Endpoint This compound Low Dose This compound High Dose Placebo Hazard Ratio (95% CI) / p-value
Time to Recovery (days), Median (95% CI)
All-Cause Mortality at Day 28, n (%)

| Progression to Severe Disease, n (%) | | | | |

Visualizations

Experimental Workflow

Experimental_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Low Dose This compound Low Dose Randomization->this compound Low Dose This compound High Dose This compound High Dose Randomization->this compound High Dose Placebo Placebo Randomization->Placebo Daily Monitoring Daily Monitoring This compound Low Dose->Daily Monitoring This compound High Dose->Daily Monitoring Placebo->Daily Monitoring End of Treatment Assessments End of Treatment Assessments Daily Monitoring->End of Treatment Assessments Follow-up Visits (e.g., Day 28, Day 60) Follow-up Visits (e.g., Day 28, Day 60) End of Treatment Assessments->Follow-up Visits (e.g., Day 28, Day 60) Final Data Analysis Final Data Analysis Follow-up Visits (e.g., Day 28, Day 60)->Final Data Analysis

Caption: Generalized experimental workflow for the Phase II/III trial.

Logical Relationship of Endpoints

Endpoint_Relationship Primary Endpoint Primary Endpoint Time to Recovery Time to Recovery Primary Endpoint->Time to Recovery Clinical Status Improvement Clinical Status Improvement Time to Recovery->Clinical Status Improvement Secondary Endpoints Secondary Endpoints Viral Load Reduction Viral Load Reduction Secondary Endpoints->Viral Load Reduction Mortality Rate Mortality Rate Secondary Endpoints->Mortality Rate Secondary Endpoints->Clinical Status Improvement Safety and Tolerability Safety and Tolerability Secondary Endpoints->Safety and Tolerability Viral Load Reduction->Time to Recovery

Caption: Relationship between primary and secondary endpoints.

References

Troubleshooting & Optimization

Overcoming Bofutrelvir solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Bofutrelvir in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to be soluble in several organic solvents. The table below summarizes publicly available solubility data. Please note that solubility in purely aqueous solutions is very low.

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
Ethanol30 mg/mL[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (Clear solution)[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended solution)[2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (Clear solution)[2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: this compound is a lipophilic molecule and, like many new chemical entities, is poorly soluble in water.[3] This is a common challenge for drugs in the Biopharmaceutics Classification System (BCS) class II and IV.[4] Direct dissolution in aqueous buffers without the use of solubilizing agents is often unsuccessful.

Q3: Are there general strategies to improve the solubility of compounds like this compound?

A3: Yes, several techniques are widely used to enhance the solubility of poorly water-soluble drugs. These methods can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, surfactants, pH adjustment, complexation with cyclodextrins, and the preparation of solid dispersions.[3][5]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous media.

This is a common problem when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Incorporate a Co-solvent step1->step2 Precipitation persists end_success Clear Solution Achieved step1->end_success Issue resolved step3 Add a Surfactant step2->step3 Precipitation persists step2->end_success Issue resolved step4 Use Cyclodextrins step3->step4 Precipitation persists step3->end_success Issue resolved step4->end_success Issue resolved end_fail Consult Formulation Specialist step4->end_fail Precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous medium.

  • Incorporate a Co-solvent: Maintain a certain percentage of a water-miscible organic solvent in your final aqueous solution.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

  • Add a Surfactant: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.[4][6] Non-ionic surfactants like Tween-80 and Pluronic F68 are commonly used.[4][5]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3][8] Beta-cyclodextrins (β-CD) and their derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective.

Issue 2: Difficulty preparing a stock solution of this compound at the desired concentration.

If you are unable to achieve your target concentration even in organic solvents, or if you observe particulates, the following steps may help.

Troubleshooting Steps:

  • Gentle Heating: Gently warm the solution to aid dissolution. Be cautious and ensure the temperature does not degrade the compound.

  • Sonication: Use a sonicator to provide mechanical energy to break down aggregates and enhance dissolution.[2]

  • Solvent Selection: While DMSO and DMF are effective, for certain applications, other solvents or solvent mixtures might be more suitable.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent and Surfactant System

This protocol is adapted from a formulation used for in vivo studies and can be a starting point for in vitro experiments.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% Saline).

  • Slowly add the this compound-DMSO stock to the vehicle with constant vortexing to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally below 1-2% for cell-based assays).

General Solubility Enhancement Workflow:

G start Poorly Soluble This compound phys_mod Physical Modifications start->phys_mod chem_mod Chemical Modifications start->chem_mod ps_red Particle Size Reduction (Micronization, Nanonization) phys_mod->ps_red solid_disp Solid Dispersions (e.g., with PVP, PEGs) phys_mod->solid_disp complex Complexation (e.g., Cyclodextrins) phys_mod->complex cosolv Co-solvency chem_mod->cosolv ph_adj pH Adjustment chem_mod->ph_adj surfact Use of Surfactants chem_mod->surfact end_sol Enhanced Aqueous Solubility ps_red->end_sol solid_disp->end_sol complex->end_sol cosolv->end_sol ph_adj->end_sol surfact->end_sol

Caption: General strategies for enhancing drug solubility.

Protocol 2: Preparation of this compound with Cyclodextrin

This method utilizes the complexation properties of cyclodextrins to improve solubility.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or Buffer

Procedure:

  • Prepare a solution of the chosen cyclodextrin in the desired aqueous medium (e.g., 20% w/v SBE-β-CD in saline).

  • Add the solid this compound powder to the cyclodextrin solution.

  • Stir or sonicate the mixture until the this compound is fully dissolved or a stable suspension is formed. Note that a suspended solution may still be suitable for some applications, but filtration might be necessary. A formulation with SBE-β-CD has been reported to result in a suspended solution.[2]

Summary of Solubility Enhancement Techniques

TechniquePrincipleCommon Excipients/MethodsPotential Issues
Co-solvency Reducing the polarity of the aqueous solvent to increase the solubility of a lipophilic drug.[6]PEG300, PEG400, Propylene Glycol, EthanolToxicity of co-solvents at high concentrations.
Surfactants Formation of micelles that encapsulate the drug, increasing its apparent solubility.[4][6]Tween-80, Polysorbate 20, Pluronic F68, Sodium Lauryl SulphatePotential for cell toxicity depending on the surfactant and concentration.
pH Adjustment Ionizing the drug molecule by adjusting the pH of the solution can increase its solubility.[4][5]Buffers (e.g., citrate, phosphate)Drug stability may be compromised at non-physiological pH.[7]
Cyclodextrin Complexation The hydrophobic drug is encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[3][8]β-Cyclodextrin, HP-β-CD, SBE-β-CDHigh concentrations of cyclodextrins can be associated with toxicity.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances dissolution.[9][10]Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs)Physical instability (recrystallization) of the amorphous drug over time.
Particle Size Reduction Increasing the surface area to volume ratio of the drug particles enhances the dissolution rate.[3][5]Micronization, Nanosuspension, High-Pressure HomogenizationMay not increase the equilibrium solubility, only the rate of dissolution.[3]

References

Bofutrelvir Technical Support Center: Optimizing Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bofutrelvir in cell culture experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1] Mpro is a viral enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1] By binding to and inhibiting Mpro, this compound prevents viral transcription and replication.[1]

Q2: What are the recommended starting concentrations for this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line and specific SARS-CoV-2 variant. Based on available data, a good starting point for antiviral activity is in the range of its EC50 values. For cytotoxicity assessment, a broader range should be tested, extending well above the effective concentrations.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO.[2] For working solutions, further dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the known cytotoxicity of this compound?

A4: this compound has shown low cytotoxicity in standard cell lines used for antiviral testing. For example, in Vero E6 cells, the 50% cytotoxic concentration (CC50) is greater than 100 µM.[3] However, it is crucial to determine the CC50 in your specific cell line of interest as susceptibility can vary.

Q5: Can this compound be used in combination with other antiviral agents?

A5: Yes, studies have shown that this compound has an additive antiviral effect when used in combination with Remdesivir.[3]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (Mpro)53 nMEnzyme Assay[3]
EC50 (SARS-CoV-2)0.53 µMCell-based Assay[3]
EC50 (SARS-CoV-2 Variants)0.26 - 0.42 µMCell-based Assay[3]
CC50> 100 µMVero E6 cells[3]

Experimental Protocols

Protocol 1: Determination of EC50 of this compound using a Plaque Reduction Assay

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50%.

  • Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 24-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should bracket the expected EC50 (e.g., from 10 µM down to 0.078 µM). Include a "no drug" control.

  • Viral Infection: When cells are confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C.

  • Compound Addition: After the incubation period, remove the virus inoculum and gently wash the cells with phosphate-buffered saline (PBS). Add the prepared this compound dilutions to the respective wells.

  • Overlay: Overlay the cells with a solution containing 1.2% methylcellulose in culture medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-4 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a 4% paraformaldehyde solution and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: Cytotoxicity Assay using MTT

This protocol measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium at concentrations significantly higher than the expected EC50 (e.g., up to 200 µM). Remove the old medium from the cells and add the compound dilutions. Include a "cells only" (no compound) control and a "medium only" (no cells) blank control.

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "medium only" blank from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate in this compound stock or working solution - Poor solubility in the chosen solvent.- Concentration is too high.- Temperature fluctuations.- Gently warm the solution and/or sonicate to aid dissolution.[3]- Prepare a fresh stock solution at a lower concentration.- Ensure the final DMSO concentration in the culture medium is not too high.
High variability in antiviral assay results - Inconsistent cell seeding density.- Inaccurate virus titration.- Pipetting errors during compound dilution.- Ensure a uniform single-cell suspension before seeding.- Re-titer the virus stock to ensure an accurate MOI.- Use calibrated pipettes and be meticulous with serial dilutions.
Unexpectedly high cytotoxicity - Cell line is particularly sensitive to this compound or the solvent (DMSO).- Error in compound concentration calculation.- Contamination of the cell culture.- Perform a dose-response curve for DMSO alone to determine its toxicity threshold for your cell line.- Double-check all calculations for stock and working solution concentrations.- Test for mycoplasma and other common cell culture contaminants.
No antiviral effect observed - this compound degradation.- Incorrect viral strain or cell line used.- The concentration range tested is too low.- Store this compound stock solutions at -20°C or -80°C and protect from light.[3] Avoid repeated freeze-thaw cycles.[3]- Confirm the susceptibility of your virus and cell line to Mpro inhibitors.- Test a higher range of this compound concentrations.

Visualizations

Bofutrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition This compound Action Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage Virus Assembly New Virus Particles This compound This compound Mpro Viral Main Protease (Mpro) This compound->Mpro Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis prep_cells Seed Cells infect Infect Cells with SARS-CoV-2 prep_cells->infect prep_drug Prepare this compound Dilutions treat Add this compound prep_drug->treat infect->treat incubate Incubate treat->incubate quantify Quantify Viral Inhibition (e.g., Plaque Assay) incubate->quantify calculate Calculate EC50 quantify->calculate Troubleshooting_Logic cluster_investigate Investigation cluster_solution Solution start Unexpected Result check_compound Check this compound (Solubility, Concentration) start->check_compound check_cells Check Cells (Viability, Contamination) start->check_cells check_protocol Review Protocol (Virus Titer, Controls) start->check_protocol remake_solutions Prepare Fresh Solutions check_compound->remake_solutions new_culture Start New Cell Culture check_cells->new_culture optimize_assay Optimize Assay Parameters check_protocol->optimize_assay end Valid Result remake_solutions->end Re-run Experiment new_culture->end Re-run Experiment optimize_assay->end Re-run Experiment

References

Refinement of Bofutrelvir delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement of Bofutrelvir delivery methods in in vivo studies. It is intended for researchers, scientists, and drug development professionals.

I. Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vivo experiments with this compound, presented in a question-and-answer format.

Issue Question Possible Cause & Solution
Poor Drug Solubility/Precipitation My this compound solution is cloudy or forms a precipitate upon preparation or administration. What should I do?Possible Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility. The formulation may be improperly prepared, or the drug may be precipitating out of solution at physiological pH. Solution: 1. Verify Formulation Protocol: Ensure you are following a validated protocol for preparing the dosing solution. For intraperitoneal (IP) and oral (PO) administration, a common method involves first dissolving this compound in an organic solvent like DMSO, followed by dilution with vehicles such as PEG300, Tween-80, and saline.[1] 2. Check pH and Buffer: The pH of the final formulation should be within a tolerable physiological range. If not specified, consider using a buffer system that is known to be compatible with your animal model and the drug. 3. Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.[1] 4. Alternative Solvents/Excipients: If precipitation persists, consider exploring alternative biocompatible co-solvents or excipients. For intravenous (IV) formulations, excipients that enhance solubility, such as cyclodextrins, may be necessary.[1]
Inconsistent Efficacy/High Variability I am observing high variability in the antiviral efficacy of this compound between my experimental animals. Why is this happening?Possible Cause: Inconsistent dosing, variable drug absorption, or issues with the animal model can all contribute to high variability. Solution: 1. Refine Dosing Technique: For IV injections via the tail vein, ensure proper needle placement to avoid subcutaneous administration. For oral gavage, ensure the dose is delivered directly to the stomach. For inhalation, ensure the animal is properly exposed to the aerosolized powder. 2. Fasting: For oral administration, consider fasting the animals overnight to reduce variability in gastric emptying and food-drug interactions. 3. Animal Health: Ensure all animals are healthy and of a consistent age and weight, as underlying health issues can affect drug metabolism and viral replication.
Unexpected Toxicity/Adverse Events My animals are showing signs of toxicity (e.g., weight loss, lethargy, injection site reactions) after this compound administration. What should I do?Possible Cause: The dose may be too high, the formulation vehicle may be causing irritation, or there may be off-target effects of the drug. Solution: 1. Dose-Ranging Study: If you have not already, perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle-induced toxicity and drug-specific toxicity. Some vehicles, especially at high concentrations, can cause local irritation or systemic effects. 3. Route of Administration: Consider if the route of administration is appropriate. For example, some formulations suitable for IP injection may not be suitable for IV administration. 4. Monitor Clinical Signs: Closely monitor the animals for any adverse clinical signs and record them systematically. If severe toxicity is observed, euthanize the animals according to your institution's ethical guidelines.
Low Bioavailability (Oral) I suspect low oral bioavailability of this compound in my mouse model. How can I improve this?Possible Cause: this compound may be subject to first-pass metabolism in the liver or have poor absorption from the gastrointestinal tract.[2] Solution: 1. Formulation Enhancement: Explore the use of absorption enhancers or formulations that protect the drug from degradation in the stomach. 2. Co-administration with a Booster: While this compound is noted for not requiring a booster like ritonavir, in a research setting, co-administration with a cytochrome P450 inhibitor could be explored to reduce first-pass metabolism and increase systemic exposure.[3] 3. Alternative Routes: If oral bioavailability remains a significant issue, consider alternative routes of administration with higher bioavailability, such as intraperitoneal or intravenous injection.

II. Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). By binding to and inhibiting the activity of Mpro, this compound prevents the proteolytic cleavage of viral polyproteins, which is an essential step for viral replication and transcription. This ultimately halts the production of new viral particles.
What are the recommended in vivo delivery methods for this compound? This compound has been administered in vivo via intravenous (IV), intraperitoneal (IP), and inhalation routes.[4][5] The choice of delivery method will depend on the specific aims of the study, such as targeting systemic infection versus respiratory tract infection.
How should I prepare a this compound solution for intraperitoneal or oral administration? A common method is to first create a stock solution of this compound in DMSO.[1] This stock solution is then further diluted in a vehicle containing PEG300, Tween-80, and saline to create a suspended solution suitable for administration.[1] A detailed protocol is provided in the Experimental Protocols section.
Is a pharmacokinetic booster like ritonavir required for this compound? Clinical data suggests that this compound has a favorable pharmacokinetic profile that does not require a booster like ritonavir.[3]
What are the known downstream effects of Mpro inhibition by this compound? Inhibition of SARS-CoV-2 Mpro can modulate host inflammatory responses. Mpro inhibitors have been shown to affect signaling pathways such as NF-κB, MAPKs, and JAK/STAT, which are involved in the production of pro-inflammatory cytokines.[6][7] By inhibiting Mpro, this compound may help to restore the host's innate immune response.[8]

III. Data Presentation

Due to the limited availability of public preclinical pharmacokinetic and toxicology data for this compound, this section provides a summary of its in vitro efficacy and known in vivo administration details.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineVirus
IC₅₀ (Mpro inhibition) 53 nM-SARS-CoV-2 Mpro
EC₅₀ 0.53 µMVero E6SARS-CoV-2
EC₅₀ (Alpha variant) 0.39 µMVero E6SARS-CoV-2 (Alpha)
EC₅₀ (Beta variant) 0.28 µMVero E6SARS-CoV-2 (Beta)
EC₅₀ (Delta variant) 0.27 µMVero E6SARS-CoV-2 (Delta)
EC₅₀ (Omicron variant) 0.26 µMVero E6SARS-CoV-2 (Omicron)

Data sourced from MedChemExpress and other publications.[5]

Table 2: In Vivo Administration of this compound in Mice
Route of AdministrationDosageDosing RegimenVehicle/Formulation
Intraperitoneal (IP) 100 and 200 mg/kgOnce daily on day 0, twice daily on days 1, 2, and 3Suspended solution in DMSO, PEG300, Tween-80, and saline[1]
Intravenous (IV) Not specified in publicly available literatureNot specifiedNot specified
Inhalation Not specified in publicly available literatureNot specifiedNot specified

Note: Specific pharmacokinetic parameters (Cmax, Tmax, bioavailability) and toxicology data (e.g., LD50) for this compound in mice are not publicly available at this time.

IV. Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) and Oral (PO) Dosing in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate gauge needles and syringes for IP injection or oral gavage needles

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Vortex thoroughly to ensure complete dissolution.

  • Prepare Dosing Solution (Suspended Solution):

    • This protocol yields a 2.5 mg/mL suspended solution.[1] The volumes can be scaled as needed.

    • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.[1]

    • Add 400 µL of PEG300 to the tube and mix evenly by vortexing.[1]

    • Add 50 µL of Tween-80 and mix evenly.[1]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.[1] Vortex thoroughly. The final solution will be a suspension.

    • If necessary, sonicate the suspension briefly to ensure uniformity.[1]

  • Administration:

    • Intraperitoneal (IP) Injection:

      • Restrain the mouse appropriately.

      • Using a 25-27 gauge needle, inject the calculated volume of the this compound suspension into the lower right quadrant of the abdomen, avoiding the midline.

    • Oral Gavage (PO):

      • Use a proper oral gavage needle.

      • Ensure the gavage needle is inserted correctly into the esophagus and not the trachea before administering the suspension.

Protocol 2: Intravenous (IV) Tail Vein Injection of a Solubilized this compound Formulation in Mice

Note: As a specific intravenous formulation for this compound is not publicly available, this protocol provides a general procedure for tail vein injection. The formulation would need to be developed to ensure solubility and safety for intravenous use, potentially using solubilizing agents like cyclodextrins.

Materials:

  • Solubilized, sterile this compound formulation

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

  • 27-30 gauge needles and 1 mL syringes

Procedure:

  • Animal Preparation:

    • Place the mouse in a restrainer, allowing the tail to be accessible.

    • Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.[3][6] Be careful not to overheat the animal.[3]

  • Injection Site Preparation:

    • Wipe the tail with 70% ethanol to clean the injection site.[3]

  • Injection:

    • Immobilize the tail with your non-dominant hand.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[3][6]

    • A successful insertion may result in a small flash of blood in the hub of the needle.[3]

    • Slowly inject the calculated volume of the this compound solution. There should be no resistance.[3] If resistance is felt or a bleb forms, the needle is not in the vein.

    • If the first attempt is unsuccessful, withdraw the needle and attempt a more proximal site on the tail.

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[3]

    • Monitor the mouse for a few minutes to ensure hemostasis and for any immediate adverse reactions.

Protocol 3: Dry Powder Inhalation of this compound in Mice (General Procedure)

Note: A specific dry powder formulation and inhalation protocol for this compound is not publicly available. This protocol is a general guideline based on methods used for other antiviral dry powders.[9][10]

Materials:

  • Micronized this compound dry powder formulation (potentially with excipients like lactose or leucine to improve aerosolization).[10]

  • A nose-only inhalation exposure system for mice.

  • Aerosol generator (e.g., dry powder disperser).

Procedure:

  • Formulation Preparation:

    • Prepare a dry powder formulation of this compound with a particle size suitable for deep lung deposition (typically 1-5 µm).[11] This may involve micronization techniques like jet milling or spray drying.[10]

  • System Setup:

    • Load the this compound dry powder into the aerosol generator.

    • Calibrate the aerosol generation and delivery system to ensure a consistent and known concentration of the drug in the inhaled air.

  • Animal Exposure:

    • Acclimatize the mice to the nose-only restraint tubes.

    • Place the restrained mice in the inhalation chamber.

    • Expose the mice to the aerosolized this compound for the predetermined duration.

  • Post-Exposure Monitoring:

    • After exposure, return the mice to their cages and monitor for any signs of respiratory distress or other adverse effects.

V. Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its potential impact on key signaling pathways involved in the host response to SARS-CoV-2 infection.

Bofutrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Lifecycle Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation Mpro (3CLpro) Mpro (3CLpro) Polyproteins (pp1a, pp1ab)->Mpro (3CLpro) Cleavage Site Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Processes Viral Replication Viral Replication Functional Viral Proteins->Viral Replication New Virions New Virions Viral Replication->New Virions This compound This compound This compound->Mpro (3CLpro) Inhibits caption This compound inhibits SARS-CoV-2 replication by targeting the Mpro protease.

Caption: this compound's mechanism of action in inhibiting SARS-CoV-2 replication.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway SARS-CoV-2 SARS-CoV-2 IKK Complex IKK Complex SARS-CoV-2->IKK Complex Activates Mpro Mpro Mpro->IKK Complex May Inhibit Activation IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->Mpro Inhibits caption Potential impact of this compound on the NF-κB signaling pathway.

Caption: this compound's potential modulation of the NF-κB inflammatory pathway.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway SARS-CoV-2 SARS-CoV-2 p38 MAPK p38 MAPK SARS-CoV-2->p38 MAPK Activates Phosphorylation Viral Protein Synthesis Viral Protein Synthesis p38 MAPK->Viral Protein Synthesis Supports Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response Promotes This compound This compound Mpro_Inhibition This compound->Mpro_Inhibition Mpro_Inhibition->p38 MAPK Indirectly Inhibits? caption Postulated effect of this compound on the p38 MAPK pathway.

Caption: this compound's potential influence on the p38 MAPK signaling cascade.

JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK JAK Cytokines (e.g., IL-6)->JAK Activate STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Cytokines (e.g., IL-6) Induces This compound This compound Mpro_Inhibition This compound->Mpro_Inhibition Mpro_Inhibition->Cytokines (e.g., IL-6) Reduces Induction? caption Hypothesized modulation of the JAK/STAT pathway by this compound.

Caption: this compound's potential to modulate the JAK/STAT signaling pathway.

Experimental Workflows

In_Vivo_Workflow cluster_dosing Dosing Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups This compound Formulation This compound Formulation Randomization into Groups->this compound Formulation Vehicle Formulation Vehicle Formulation Randomization into Groups->Vehicle Formulation IP/PO Dosing IP/PO Dosing This compound Formulation->IP/PO Dosing IV Dosing IV Dosing This compound Formulation->IV Dosing Inhalation Dosing Inhalation Dosing This compound Formulation->Inhalation Dosing Vehicle Formulation->IP/PO Dosing Vehicle Formulation->IV Dosing Vehicle Formulation->Inhalation Dosing Monitoring (Clinical Signs, Weight) Monitoring (Clinical Signs, Weight) IP/PO Dosing->Monitoring (Clinical Signs, Weight) IV Dosing->Monitoring (Clinical Signs, Weight) Inhalation Dosing->Monitoring (Clinical Signs, Weight) Endpoint Endpoint Monitoring (Clinical Signs, Weight)->Endpoint Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Endpoint->Sample Collection (Blood, Tissues) Data Analysis (Viral Load, PK, etc.) Data Analysis (Viral Load, PK, etc.) Sample Collection (Blood, Tissues)->Data Analysis (Viral Load, PK, etc.)

Caption: A generalized workflow for in vivo efficacy studies of this compound.

References

Technical Support Center: Bofutrelvir In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bofutrelvir in vitro. The information is designed to help minimize potential cytotoxicity and ensure reliable experimental outcomes.

Section 1: Troubleshooting Guide - Minimizing Cytotoxicity

This section addresses specific issues that may arise during in vitro experiments with this compound.

Q1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the initial steps to troubleshoot this?

A1: While this compound generally exhibits low cytotoxicity, several factors can influence cellular responses. Here are the initial troubleshooting steps:

  • Confirm Drug Concentration and Purity: Verify the correct final concentration of this compound in your culture medium. Ensure the stock solution was prepared correctly and that the compound has not degraded.

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. It is possible that your cells are more sensitive or require a shorter exposure time.

  • Assess Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of treatment. Over-confluent or unhealthy cells can be more susceptible to stress-induced cytotoxicity.

  • Serum Concentration: Variations in serum concentration in the culture medium can affect drug-protein binding and, consequently, the effective concentration of the drug. If possible, maintain a consistent serum percentage across experiments.

Q2: My cytotoxicity assay results are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several sources. Consider the following:

  • Assay Choice: The type of cytotoxicity assay used is critical. Metabolic assays like MTT or MTS can be confounded by compounds that affect cellular metabolism without directly causing cell death. Consider using an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your findings.

  • Assay Protocol: Ensure strict adherence to the assay protocol, particularly incubation times and reagent volumes. For absorbance- or fluorescence-based assays, check for any potential interference from this compound itself with the assay reagents or readout.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and accurate seeding in each well.

Q3: Can I use cytoprotective agents to reduce this compound-induced cytotoxicity?

A3: Yes, if you suspect oxidative stress is contributing to cytotoxicity, co-treatment with an antioxidant may be beneficial. However, it is crucial to first establish that the observed cytotoxicity is not due to an off-target effect that is critical to your experimental question.

  • N-acetylcysteine (NAC): A widely used antioxidant that can mitigate cytotoxicity by replenishing intracellular glutathione (GSH) and directly scavenging reactive oxygen species (ROS).[1][2][3][4][5]

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[6][7][8][9]

Always include appropriate controls, including the cytoprotective agent alone, to ensure it does not interfere with your experimental endpoint.

Q4: How can I modify my cell culture conditions to potentially reduce cytotoxicity?

A4: Certain modifications to the cell culture environment can enhance cell resilience:

  • Media Composition: For cell lines that are highly glycolytic (many cancer cell lines), replacing glucose with galactose in the culture medium can force cells to rely more on oxidative phosphorylation. This can make them more sensitive to mitochondrial toxicants but may also reveal underlying metabolic liabilities that are masked in high-glucose conditions.

  • Serum Quality: Use high-quality, heat-inactivated fetal bovine serum (FBS) from a reputable supplier. Batch-to-batch variability in serum can impact cell growth and sensitivity to drugs.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the known in vitro cytotoxicity profile of this compound?

A1: Published data indicates that this compound has a favorable in vitro cytotoxicity profile. In Vero E6 cells, the 50% cytotoxic concentration (CC50) has been reported to be greater than 100 μM.

Q2: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?

A2: It is important to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.

  • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

By using these two stains simultaneously with flow cytometry, you can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Q3: What are the key signaling pathways that could be involved in drug-induced cytotoxicity?

A3: Should this compound induce cytotoxicity, it would likely involve one or more of the following major pathways:

  • Intrinsic Apoptosis Pathway: This pathway is initiated by intracellular stress, such as oxidative stress or DNA damage, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

  • Extrinsic Apoptosis Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

  • Necrosis: This is a form of unregulated cell death resulting from severe cellular injury, often characterized by cell swelling and rupture of the plasma membrane.

  • Oxidative Stress Pathway: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to damage to lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.

Section 3: Data Presentation

Table 1: Troubleshooting Summary for Unexpected Cytotoxicity

Issue Potential Cause Recommended Action
High CytotoxicityIncorrect drug concentrationVerify stock solution and final concentration.
Cell line sensitivityPerform dose-response and time-course experiments.
Poor cell healthUse healthy, low-passage cells at optimal confluency.
Inconsistent ResultsAssay interferenceUse an orthogonal assay (e.g., LDH release).
Inconsistent cell seedingEnsure homogenous cell suspension and accurate plating.
Protocol variabilityStrictly adhere to assay incubation times and reagent volumes.
Suspected Oxidative StressIncreased ROS productionCo-treat with antioxidants like NAC or Vitamin E.

Section 4: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial metabolic activity.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][13][14][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (spontaneous LDH release from untreated cells).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol differentiates between live, apoptotic, and necrotic cells using flow cytometry.[16][17][18][19]

  • Cell Seeding and Treatment: Treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is less common).

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.[20][21][22][23][24]

  • Cell Seeding and Treatment: Treat cells with this compound in a 96-well plate.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic substrate for caspase-3 and -7 and also lyses the cells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

  • Data Analysis: Compare the luminescence of treated samples to that of untreated controls.

Section 5: Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed Cells in Plate cell_culture->seeding treatment 3. Treat with this compound seeding->treatment viability 4a. Viability Assay (e.g., MTT) treatment->viability membrane 4b. Membrane Integrity (e.g., LDH) treatment->membrane apoptosis 4c. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis 5. Analyze & Interpret viability->analysis membrane->analysis apoptosis->analysis

Caption: General workflow for assessing this compound cytotoxicity.

signaling_pathways cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_apoptosis Apoptosis cluster_necrosis Necrosis This compound This compound (High Concentration or Sensitive Cell Line) ros ROS Production This compound->ros extrinsic Extrinsic Pathway (Death Receptor) This compound->extrinsic membrane_damage Severe Membrane Damage This compound->membrane_damage intrinsic Intrinsic Pathway (Mitochondrial) ros->intrinsic caspases Caspase Activation intrinsic->caspases extrinsic->caspases cell_death_apoptosis Apoptotic Cell Death caspases->cell_death_apoptosis cell_death_necrosis Necrotic Cell Death membrane_damage->cell_death_necrosis

Caption: Potential signaling pathways in drug-induced cytotoxicity.

troubleshooting_logic cluster_initial_checks Initial Checks cluster_assay_validation Assay Validation cluster_mitigation Mitigation Strategies start High Cytotoxicity Observed? check_conc Verify Concentration start->check_conc Yes end Cytotoxicity Minimized start->end No check_cells Assess Cell Health check_conc->check_cells check_time Optimize Time/Dose check_cells->check_time orthogonal_assay Perform Orthogonal Assay (e.g., LDH) check_time->orthogonal_assay Issue Persists distinguish_death Distinguish Apoptosis/Necrosis (Annexin V) orthogonal_assay->distinguish_death add_antioxidant Add Antioxidant (e.g., NAC) distinguish_death->add_antioxidant Mechanism Understood modify_media Modify Media Conditions add_antioxidant->modify_media modify_media->end

Caption: A logical workflow for troubleshooting cytotoxicity.

References

Technical Support Center: Enhancing the Stability of Bofutrelvir in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bofutrelvir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as FB2001) is a potent, small-molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Its mechanism of action involves selectively binding to the Mpro active site, thereby preventing the proteolytic cleavage of viral polyproteins that are essential for viral replication and transcription.[1] This inhibition ultimately halts the viral life cycle.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining the stability and activity of this compound. For stock solutions, the following conditions are recommended:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is crucial to protect this compound from light and to store it under a nitrogen atmosphere to prevent degradation.

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in several common organic solvents. The following table summarizes its solubility profile:

SolventConcentrationNotes
DMSO100 mg/mL (220.97 mM)May require sonication. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.
DMF30 mg/mL-
Ethanol30 mg/mL-

Q4: How should I prepare this compound for in vivo experiments?

A4: For in vivo studies, this compound can be formulated using various co-solvents to ensure its solubility and stability. It is recommended to prepare these formulations freshly on the day of use. Here are some example formulations:

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Resulting Solubility ≥ 2.5 mg/mL 2.5 mg/mL (may require sonication) ≥ 2.5 mg/mL

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guide: Common Stability Issues

This guide addresses potential stability issues you may encounter during your experiments with this compound and provides strategies for mitigation.

IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency in Cell-Based Assays 1. Degradation in Aqueous Media: this compound contains amide and aldehyde functional groups that can be susceptible to hydrolysis, especially at non-neutral pH. The indole and pyrrolidinone rings may also be susceptible to degradation. 2. Improper Storage: Stock solutions may have degraded due to extended storage at inappropriate temperatures, exposure to light, or oxidation. 3. Adsorption to Plastics: The compound may adsorb to the surface of plastic labware, reducing the effective concentration.1. pH Control: Ensure the pH of your cell culture medium is stable and within the optimal range for your experiment. Prepare fresh dilutions of this compound in media immediately before use. 2. Storage Verification: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store at or below -20°C, protected from light and under nitrogen. 3. Use of Appropriate Labware: Consider using low-adhesion polypropylene or glass labware for preparing and storing this compound solutions.
Precipitation in Aqueous Buffers 1. Poor Aqueous Solubility: this compound has limited solubility in purely aqueous solutions. 2. Buffer Incompatibility: Certain buffer components may interact with this compound, leading to precipitation.1. Use of Co-solvents: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays). 2. Formulation with Excipients: For in vivo or other applications requiring higher concentrations in aqueous media, consider using solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD).
Inconsistent Results in Repeated Experiments 1. Variability in Solution Preparation: Inconsistent preparation of stock and working solutions can lead to variations in concentration. 2. Photodegradation: The indole moiety in this compound is a chromophore and may be susceptible to degradation upon exposure to light. 3. Oxidative Degradation: The secondary amide and aldehyde groups could be prone to oxidation.1. Standardized Protocols: Follow a strict, standardized protocol for solution preparation. Use calibrated pipettes and ensure complete dissolution. 2. Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Work in a subdued lighting environment when possible. 3. Use of Antioxidants & Inert Atmosphere: For long-term experiments or when oxidative degradation is suspected, consider adding a small amount of an antioxidant compatible with your system. When preparing and storing solutions, purging with an inert gas like nitrogen or argon can help prevent oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO (newly opened)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer and sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Purge the headspace with nitrogen gas before capping tightly.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental conditions.

  • Materials:

    • This compound solution to be tested

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-gradient elution from low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 296 nm (based on reported λmax)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard curve of this compound at known concentrations to determine the relationship between peak area and concentration.

    • At specified time points of your stability study (e.g., 0, 24, 48 hours), take an aliquot of your experimental sample.

    • Dilute the sample with the initial mobile phase composition to a concentration that falls within the linear range of your standard curve.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

    • Quantify the amount of remaining this compound by comparing its peak area to the standard curve.

Visualizations

Bofutrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Viral Polyprotein Viral Polyprotein SARS-CoV-2 Mpro SARS-CoV-2 Mpro Viral Polyprotein->SARS-CoV-2 Mpro Cleavage by Mpro Functional Viral Proteins Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->SARS-CoV-2 Mpro Binds to active site Inhibited Mpro Inhibited Mpro Inhibited Mpro->Functional Viral Proteins Blocks Cleavage

Caption: Mechanism of action of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Aliquot Samples Aliquot Samples Prepare this compound Solution->Aliquot Samples Hydrolytic (Acidic, Basic, Neutral) Hydrolytic (Acidic, Basic, Neutral) Aliquot Samples->Hydrolytic (Acidic, Basic, Neutral) Oxidative (e.g., H2O2) Oxidative (e.g., H2O2) Aliquot Samples->Oxidative (e.g., H2O2) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Aliquot Samples->Photolytic (UV/Vis Light) Thermal (Elevated Temperature) Thermal (Elevated Temperature) Aliquot Samples->Thermal (Elevated Temperature) Time Point Sampling Time Point Sampling Hydrolytic (Acidic, Basic, Neutral)->Time Point Sampling Oxidative (e.g., H2O2)->Time Point Sampling Photolytic (UV/Vis Light)->Time Point Sampling Thermal (Elevated Temperature)->Time Point Sampling HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: General workflow for stability testing.

References

Troubleshooting variability in Bofutrelvir enzymatic assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in Bofutrelvir enzymatic assay results. The following sections provide frequently asked questions, detailed troubleshooting steps, experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the this compound enzymatic assay.

Q1: Why are my calculated IC50 values for this compound significantly different from published values?

Possible Causes and Troubleshooting Steps:

  • Enzyme Activity and Integrity: The main protease (Mpro) of SARS-CoV-2 is a critical target for this compound.[1] Reduced or variable enzyme activity will directly impact IC50 values.

    • Solution: Verify the concentration and activity of your Mpro stock. Use fresh enzyme or aliquots that have not undergone multiple freeze-thaw cycles.[2] Consider running a quality control check with a reference substrate.

  • Assay Conditions: Discrepancies in assay conditions compared to published protocols can alter inhibitor potency.

    • Solution: Ensure your assay buffer composition (e.g., pH, salt concentration) matches the recommended protocol.[3] Some studies have shown that kosmotropic salts like citrate can significantly boost Mpro activity by facilitating its dimerization, which is essential for catalytic efficiency.[4] Verify incubation times and temperatures, as these can affect enzyme kinetics and inhibitor binding.[5][6]

  • Substrate Concentration: The IC50 value is dependent on the substrate concentration, particularly for competitive inhibitors.

    • Solution: Use a substrate concentration at or below its Michaelis-Menten constant (Km) for the most accurate determination of inhibitor potency.

  • This compound Integrity and Concentration: Degradation or inaccurate concentration of the this compound stock solution will lead to erroneous results.

    • Solution: Prepare fresh this compound solutions from a high-quality source. This compound stock solutions should be stored protected from light at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Q2: I am observing high variability between my replicate wells. What is the cause?

Possible Causes and Troubleshooting Steps:

  • Pipetting Inaccuracy: Small volume variations in enzyme, substrate, or inhibitor addition are a major source of error.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique.[5] When possible, prepare a master mix of reagents to be dispensed into all wells to minimize pipetting variability.[5]

  • Plate Edge Effects: Evaporation from wells on the outer edges of the microplate can concentrate reagents, leading to inconsistent results.[2]

    • Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.

  • Incomplete Mixing: Failure to properly mix the reagents in each well can result in a non-uniform reaction rate.

    • Solution: Gently mix the plate on an orbital shaker after adding all reagents. Avoid vigorous shaking that could cause cross-contamination or air bubbles.

  • Instrumental Read Errors: Inconsistent readings from the plate reader can introduce variability.

    • Solution: Ensure the plate is properly seated in the reader. For fluorescence assays, check that the correct excitation and emission wavelengths are set and that the gain setting is optimized to avoid detector saturation.[3][8]

Q3: My positive control (enzyme + substrate, no inhibitor) shows very low or no activity.

Possible Causes and Troubleshooting Steps:

  • Inactive Enzyme: The Mpro enzyme may have lost activity due to improper storage, handling, or degradation.[2]

    • Solution: Use a fresh aliquot of the enzyme. Confirm the activity of the new aliquot with a reference substrate before proceeding with inhibitor screening.

  • Incorrect Assay Buffer: The pH or composition of the assay buffer may not be optimal for Mpro activity.[3]

    • Solution: Prepare fresh assay buffer and verify its pH. Ensure all components are at the correct final concentration. The assay buffer must be at room temperature for optimal performance.[2][5]

  • Substrate Degradation: The fluorogenic substrate can degrade, especially if exposed to light.

    • Solution: Store the substrate protected from light and prepare it fresh for each experiment.

  • Omitted Reagent: A key component, such as a necessary cofactor or reducing agent (e.g., DTT), may have been accidentally omitted from the reaction mix.[2][6]

    • Solution: Carefully review the protocol and ensure all components have been added in the correct order and concentration.[5]

Q4: I'm seeing a high background signal in my negative control (no enzyme) wells.

Possible Causes and Troubleshooting Steps:

  • Autohydrolysis of Substrate: The substrate may be unstable and hydrolyzing spontaneously in the assay buffer, leading to a false-positive signal.

    • Solution: Test the stability of the substrate by incubating it in the assay buffer for the duration of the experiment and measuring the signal. If significant hydrolysis occurs, a different substrate may be needed.

  • Autofluorescent Compounds: If screening a compound library, the test compounds themselves may be fluorescent at the assay wavelengths, causing interference.[9][10][11]

    • Solution: Pre-screen all compounds for autofluorescence by measuring their signal in assay buffer without the enzyme or substrate.

  • Contaminated Reagents: Contamination of the substrate or buffer with a fluorescent substance can elevate the background.

    • Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.

Quantitative Data Summary

The inhibitory activity of this compound is often quantified by its IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. These can vary depending on the specific viral variant and the presence of mutations in the Mpro enzyme.

Table 1: Inhibitory and Antiviral Activity of this compound against SARS-CoV-2 and its Variants

Virus/Variant Assay Type Value Type Reported Value (μM) Citation
SARS-CoV-2 (Wild Type) Enzymatic IC50 0.053 [7][12]
SARS-CoV-2 (Wild Type) Cell-based EC50 0.53 [7][12]
SARS-CoV-2 (Alpha) Cell-based EC50 0.39 [7]
SARS-CoV-2 (Beta) Cell-based EC50 0.28 [7]
SARS-CoV-2 (Delta) Cell-based EC50 0.27 [7]

| SARS-CoV-2 (Omicron) | Cell-based | EC50 | 0.26 |[7] |

Table 2: Impact of SARS-CoV-2 Mpro Mutations on this compound Inhibitory Potency

Mpro Mutant Fold Increase in IC50 (vs. Wild Type) Potential Reason for Reduced Potency Citation
E166N Significant increase Disrupted hydrogen bonds, altered binding site stability [13][14]
E166R Significant increase Disrupted hydrogen bonds, altered binding site stability [13][14]
E166V Significant increase Reduced binding affinity and enzyme activity [13][14]
S144A Significant increase Changes in interactions at the S1 subsite [13][14]

| H163A | Significant increase | Altered binding site stability and reduced enzyme activity |[13][14] |

Experimental Protocols

Detailed Protocol: this compound Mpro Fluorogenic Inhibition Assay

This protocol describes a typical Förster resonance energy transfer (FRET)-based assay to determine the IC50 of this compound against SARS-CoV-2 Mpro.

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA.[6] Warm to room temperature before use.

  • Mpro Enzyme Stock: Reconstitute lyophilized SARS-CoV-2 Mpro in an appropriate buffer. Aliquot and store at -80°C. Determine the final working concentration (e.g., 60 nM) through an enzyme titration experiment.[6]

  • FRET Substrate Stock: Prepare a stock solution of a suitable FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS) in DMSO.[6] Store at -20°C, protected from light. The final concentration in the assay should be optimized (e.g., 15 µM).[6]

  • This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to be used for the dose-response curve.

2. Assay Procedure (384-well plate format):

  • Compound Plating: Add a small volume (e.g., 50 nL) of this compound from the serial dilution plate to the wells of a black, low-volume 384-well assay plate. Include "no inhibitor" (positive control, DMSO only) and "no enzyme" (negative control) wells.

  • Enzyme Addition: Prepare a working solution of Mpro in assay buffer. Add 5 µL of the Mpro solution to each well (except the "no enzyme" controls). For the negative control wells, add 5 µL of assay buffer alone.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 60 minutes at 37°C.[6] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution of the FRET substrate in assay buffer. Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal (e.g., Ex/Em = 340/460 nm) kinetically over a period of 15-30 minutes at 25°C.[6]

3. Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalize Data:

    • Subtract the average rate of the "no enzyme" negative controls from all wells to correct for background signal.

    • Normalize the data by setting the average rate of the "no inhibitor" positive controls to 100% activity and the "no enzyme" controls to 0% activity.

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) model to calculate the IC50 value.

Visualizations

Mechanism and Workflow Diagrams

Bofutrelvir_Mechanism cluster_virus Viral Replication Cycle Polyprotein SARS-CoV-2 Polyprotein Precursors Mpro Main Protease (Mpro) Cleavage Polyprotein->Mpro Essential Step Proteins Functional Viral Proteins (e.g., RdRp, Helicase) Mpro->Proteins Replication Viral RNA Replication & Transcription Proteins->Replication This compound This compound This compound->Inhibition

Caption: this compound inhibits viral replication by blocking the Mpro enzyme.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) Plating 2. Add this compound & Enzyme to Plate Reagents->Plating Incubate 3. Pre-incubate (e.g., 60 min, 37°C) Plating->Incubate Initiate 4. Add Substrate to Initiate Reaction Incubate->Initiate Read 5. Read Fluorescence Kinetically Initiate->Read Rates 6. Calculate Reaction Rates Read->Rates Normalize 7. Normalize Data (vs. Controls) Rates->Normalize Curve 8. Generate Curve & Calculate IC50 Normalize->Curve

Caption: Standard workflow for the this compound Mpro enzymatic assay.

References

Technical Support Center: Enhancing the Oral Bioavailability of Bofutrelvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of Bofutrelvir. The content is structured in a question-and-answer format, offering detailed experimental protocols and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

Low oral bioavailability of protease inhibitors like this compound is a common challenge and can be attributed to several factors. Based on its physicochemical properties and data from similar antiviral compounds, the primary reasons for poor oral absorption are likely:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule, which often translates to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: this compound may be significantly metabolized in the gut wall and/or liver before it reaches systemic circulation. Cytochrome P450 enzymes, particularly CYP3A4, are commonly involved in the metabolism of protease inhibitors.

  • Efflux by Transporters: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, reducing its net absorption.

To systematically investigate these possibilities, a series of in vitro and in vivo studies are recommended.

Q2: How can we determine if the low bioavailability of this compound is due to poor solubility?

To assess the impact of solubility on this compound's oral absorption, you can perform the following experiments:

  • Aqueous Solubility Determination: Measure the solubility of this compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), at different pH values.

  • Dissolution Rate Studies: Evaluate the dissolution rate of the neat drug substance. A slow dissolution rate can be a major limiting factor for in vivo absorption.

  • Biopharmaceutical Classification System (BCS) Assessment: While a formal BCS classification requires permeability data, an initial assessment based on solubility can provide valuable insights.

Q3: What are the initial steps to formulate this compound for improved oral absorption in preclinical studies?

For initial preclinical evaluations, simple formulation approaches can be employed to enhance the exposure of this compound. These often involve solubilizing the compound in a vehicle suitable for oral gavage in animal models.

Vehicle ComponentPurposeExample Concentration
DMSOSolubilizing agent5-10%
PEG 400Co-solvent30-40%
Solutol HS 15Surfactant5-10%
Water/SalineDiluentq.s. to 100%

Note: The final concentrations should be optimized based on the solubility of this compound and the tolerability of the vehicle in the chosen animal model.

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound is observed between individual animals in our pharmacokinetic studies.

Possible Causes and Solutions:

  • Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs.

    • Troubleshooting: Conduct pharmacokinetic studies in both fasted and fed states to assess the influence of food.

  • pH-Dependent Solubility: If this compound's solubility is highly dependent on pH, variations in gastric and intestinal pH among animals can lead to inconsistent absorption.

    • Troubleshooting: Characterize the pH-solubility profile of this compound. Consider formulations that maintain the drug in a solubilized state across a range of pH values, such as self-emulsifying drug delivery systems (SEDDS).

  • Gut Microbiome Differences: Variations in the gut microbiome could potentially influence the metabolism of this compound in the GI tract.

    • Troubleshooting: While challenging to control, being aware of this potential variable is important for data interpretation.

Advanced Formulation Strategies

If simple formulations do not provide adequate oral exposure, more advanced strategies can be explored.

1. Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline drug in a polymer matrix in an amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.

2. Lipid-Based Formulations

Lipid-based formulations, such as SEDDS, can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and potentially facilitating lymphatic transport, which bypasses the liver and reduces first-pass metabolism.

3. Nanoparticle Formulations

Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with this compound. Common choices include PVP K30, HPMC-AS, and Soluplus®.

  • Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying.

  • Characterization: Analyze the resulting solid for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution: Perform dissolution testing of the ASD in biorelevant media and compare it to the crystalline drug.

Protocol 2: Caco-2 Permeability Assay to Assess P-gp Efflux

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

  • Efflux Ratio Calculation: Calculate the efflux ratio (ER) as the ratio of the apparent permeability coefficient (Papp) from the B-A direction to the A-B direction. An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

  • Inhibition Study: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation: Incubate this compound with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of this compound at each time point using LC-MS/MS.

  • Half-life Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) to predict the hepatic clearance in vivo.

  • Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, perform incubations with individual recombinant human CYP enzymes or with liver microsomes in the presence of specific CYP inhibitors.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation Low Oral Bioavailability Low Oral Bioavailability Solubility Assessment Solubility Assessment Low Oral Bioavailability->Solubility Assessment Metabolism Studies Metabolism Studies Low Oral Bioavailability->Metabolism Studies Permeability/Efflux Permeability/Efflux Low Oral Bioavailability->Permeability/Efflux Amorphous Solid Dispersion Amorphous Solid Dispersion Solubility Assessment->Amorphous Solid Dispersion Nanoparticle Formulation Nanoparticle Formulation Solubility Assessment->Nanoparticle Formulation Lipid-Based Formulation Lipid-Based Formulation Metabolism Studies->Lipid-Based Formulation Permeability/Efflux->Lipid-Based Formulation In Vivo PK Study In Vivo PK Study Amorphous Solid Dispersion->In Vivo PK Study Lipid-Based Formulation->In Vivo PK Study Nanoparticle Formulation->In Vivo PK Study

Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound (Oral Dose) This compound (Oral Dose) Absorbed this compound Absorbed this compound This compound (Oral Dose)->Absorbed this compound Absorption P-gp Efflux P-gp Efflux Absorbed this compound->P-gp Efflux Efflux CYP3A4 Metabolism CYP3A4 Metabolism Absorbed this compound->CYP3A4 Metabolism Metabolism Bioavailable this compound Bioavailable this compound Absorbed this compound->Bioavailable this compound To Circulation P-gp Efflux->this compound (Oral Dose) Back to Lumen

Caption: Key biological barriers affecting the oral bioavailability of this compound.

Validation & Comparative

A Comparative Analysis of Bofutrelvir and Other 3CL Protease Inhibitors for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and experimental validation of leading 3C-like protease inhibitors in the fight against COVID-19.

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is a prime target for antiviral drug development. This guide provides a comparative analysis of Bofutrelvir (also known as FB2001), a novel 3CL protease inhibitor, with other prominent inhibitors in this class: Nirmatrelvir (a key component of Paxlovid), Ensitrelvir, and Simnotrelvir.

Performance Comparison of 3CL Protease Inhibitors

The following table summarizes the in vitro efficacy of this compound and its counterparts against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the 3CL protease enzyme in biochemical assays. The half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of viral replication in cell-based assays.

InhibitorIC50 (nM)EC50 (µM) against SARS-CoV-2 VariantsKey Features
This compound 53[1]0.26 - 0.53 (Alpha, Beta, Delta, Omicron)Does not require a pharmacokinetic booster.[2]
Nirmatrelvir 10 - 1000.0745 (with MDR1 inhibitor), 4.48 (without MDR1 inhibitor)Co-administered with ritonavir as a pharmacokinetic booster.
Ensitrelvir 13[3]0.22 - 0.52 (including various Omicron subvariants)[4]In vivo studies show comparable or better efficacy than nirmatrelvir at similar unbound plasma concentrations.[5]
Simnotrelvir 22 - 34[6][7]Potent activity against various Omicron subvariants, comparable to nirmatrelvir.[8]Retrospective cohort study suggests shorter hospitalization time compared to nirmatrelvir/ritonavir in moderate to severe COVID-19 patients.[9]

Mechanism of Action of 3CL Protease Inhibitors

3CL protease inhibitors act by binding to the active site of the viral enzyme, preventing it from cleaving the viral polyproteins into functional proteins. This disruption of the viral replication cycle ultimately halts the production of new virus particles. The following diagram illustrates this general mechanism.

G cluster_virus Viral Replication Cycle cluster_protease 3CL Protease Action cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Protease 3CL Protease (Mpro) Polyprotein->Protease Substrate Functional_Proteins Functional Viral Proteins Protease->Functional_Proteins Cleavage Protease_Inhibited Inhibited 3CL Protease New_Virus New Virus Particles Functional_Proteins->New_Virus Assembly Inhibitor 3CL Protease Inhibitor (e.g., this compound) Inhibitor->Protease_Inhibited Binding No_Cleavage Inhibition of Viral Replication Protease_Inhibited->No_Cleavage No Cleavage

Caption: General mechanism of 3CL protease inhibitors in blocking viral replication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 3CL protease inhibitors.

FRET-based Enzymatic Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the 3CL protease enzyme.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When the 3CL protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Purified recombinant SARS-CoV-2 3CL protease.

  • FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[10]

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 384-well black assay plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of 3CL protease to each well of the assay plate.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase.

  • Plot the percentage of enzyme inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[4]

Cell-based Antiviral Assay for EC50 Determination (CPE Reduction Assay)

This assay determines the concentration of a compound required to protect cells from the virus-induced cytopathic effect (CPE).

Principle: SARS-CoV-2 infection leads to the death of susceptible host cells, a phenomenon known as CPE. Antiviral compounds that inhibit viral replication will protect the cells from CPE, thus maintaining cell viability. Cell viability can be quantified using various methods, such as staining with crystal violet or using commercially available assays that measure ATP content (e.g., CellTiter-Glo).[11][12]

Materials:

  • Vero E6 cells or another susceptible cell line.

  • SARS-CoV-2 virus stock of a known titer.

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Test compounds dissolved in DMSO.

  • 96-well clear-bottom cell culture plates.

  • Reagents for measuring cell viability (e.g., CellTiter-Glo Luminescence Cell Viability Assay).

  • Luminometer or spectrophotometer.

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cell plates and add the diluted compounds.

  • In a separate plate, dilute the SARS-CoV-2 virus stock to a pre-determined multiplicity of infection (MOI).

  • Infect the cells by adding the diluted virus to each well (except for the uninfected control wells).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).[11]

  • After incubation, assess cell viability using a chosen method. For CellTiter-Glo, add the reagent to each well and measure luminescence.

  • Calculate the percentage of CPE reduction for each compound concentration relative to the virus control (0% protection) and cell control (100% protection).

  • Plot the percentage of protection against the logarithm of the compound concentration and determine the EC50 value by non-linear regression analysis.[13]

Clinical Efficacy and Safety Overview

Clinical trials have provided valuable insights into the efficacy and safety of these 3CL protease inhibitors.

  • This compound: Phase I clinical trials have shown that this compound is safe and well-tolerated, with a pharmacokinetic profile that supports further clinical development without the need for a booster like ritonavir. Phase II/III trials are ongoing.

  • Nirmatrelvir (in Paxlovid): Large-scale clinical trials have demonstrated that Nirmatrelvir, in combination with ritonavir, significantly reduces the risk of hospitalization or death in high-risk COVID-19 patients.

  • Ensitrelvir: A phase 3 trial showed that ensitrelvir treatment reduced the time to resolution of five typical COVID-19 symptoms by approximately one day compared to placebo.[3] The most common treatment-related adverse event was a decrease in high-density lipoprotein.[3][14] A head-to-head randomized study showed that while both ensitrelvir and nirmatrelvir significantly accelerate viral clearance, nirmatrelvir was slightly faster.[15]

  • Simnotrelvir: When combined with ritonavir, simnotrelvir has been shown to shorten the time to symptom resolution in patients with COVID-19.[8] A retrospective study comparing simnotrelvir/ritonavir to nirmatrelvir/ritonavir in hospitalized patients with moderate to severe COVID-19 found that the simnotrelvir group had a shorter duration of hospitalization, while rates of disease progression and mortality were similar between the two groups.[9][16] However, another real-world study suggested comparable efficacy but a higher incidence of adverse events, primarily gastrointestinal, for simnotrelvir-ritonavir compared to nirmatrelvir-ritonavir.[17]

Conclusion

This compound presents a promising profile as a potent 3CL protease inhibitor with the potential advantage of not requiring a pharmacokinetic booster. Its in vitro efficacy is comparable to that of other leading inhibitors like Nirmatrelvir, Ensitrelvir, and Simnotrelvir. While clinical data for this compound is still emerging, the established efficacy of other 3CL protease inhibitors underscores the therapeutic potential of this drug class. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and future antiviral candidates. Further head-to-head clinical trials will be crucial to fully elucidate the comparative clinical benefits of these important therapeutic agents.

References

Bofutrelvir Demonstrates Potent Activity Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vitro studies reveals that bofutrelvir, a novel SARS-CoV-2 main protease (Mpro) inhibitor, maintains significant efficacy against viral mutants that exhibit resistance to the widely used antiviral nirmatrelvir. This suggests that this compound could serve as a critical second-line therapeutic option in the face of emerging nirmatrelvir resistance.

Researchers and drug development professionals are closely monitoring the evolution of SARS-CoV-2 and the potential for resistance to existing antiviral therapies. Mutations in the viral main protease (Mpro or 3CLpro), the target of both nirmatrelvir and this compound, can reduce the binding affinity of these inhibitors, thereby diminishing their effectiveness. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound and nirmatrelvir against key nirmatrelvir-resistant mutants, supported by experimental data from recent studies.

Comparative Antiviral Activity

In vitro studies have quantified the inhibitory activity of this compound and nirmatrelvir against various SARS-CoV-2 Mpro mutants. The data, summarized in the tables below, highlight the differential impact of specific mutations on the efficacy of each inhibitor. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics used to assess the potency of these antiviral compounds. A higher fold-change in these values for a mutant compared to the wild-type (WT) virus indicates a greater degree of resistance.

Mpro Mutant This compound (FB2001) IC50 (µM) Fold Change vs. WT Nirmatrelvir IC50 (µM) Fold Change vs. WT Reference
WT0.0211.00.011.0[1]
E166V>100>47621.908187.3[1]
S144A----
H163A>100>4762--[1]
E166N>100>47623.429336.3[1]
E166R----

Table 1: Comparative IC50 values of this compound and Nirmatrelvir against key Mpro mutants. A significant increase in IC50 for mutants compared to Wild Type (WT) indicates resistance. Data for some mutants were not available in the cited sources.

Mpro Mutant Nirmatrelvir Ki (nM) Fold Change vs. WT Reference
WT-1.0
S144A-20.5[2]
S144M-19.2[2]
S144F-38.0[2]
S144G-23.8[2]
S144Y-30.1[2]
E166A-47.5[2]
E166V>10000>1000[2]

Table 2: Nirmatrelvir inhibition constants (Ki) against various Mpro mutants. These data further illustrate the impact of specific mutations on nirmatrelvir's binding affinity.

The data clearly indicate that while mutations like E166V and S144A significantly increase the IC50 and Ki values for nirmatrelvir, this compound retains notable activity against several of these resistant strains. For instance, the E166V mutation, which confers strong resistance to nirmatrelvir, is a key area of investigation for this compound's efficacy.

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in the cross-resistance studies.

In Vitro Selection of Nirmatrelvir-Resistant Mutants

This experimental workflow is designed to mimic the evolutionary pressure that can lead to the development of drug resistance in a clinical setting.

InVitroSelection cluster_setup Setup cluster_passaging Serial Passaging cluster_analysis Analysis cluster_characterization Characterization start Seed Host Cells (e.g., VeroE6-Pgp-KO) infect Infect with SARS-CoV-2 (e.g., WA-1 strain) start->infect passage Culture virus with increasing concentrations of Nirmatrelvir infect->passage Initial EC50/EC90 concentrations harvest Harvest virus from each passage passage->harvest harvest->passage Stepwise increase in concentration ngs Next-Generation Sequencing (NGS) of Mpro gene harvest->ngs identify Identify dominant Mpro mutations ngs->identify biochem Biochemical Assays (Enzyme Inhibition) identify->biochem antiviral Antiviral Assays (Cell-based) identify->antiviral

Workflow for in vitro selection of drug-resistant mutants.

Protocol:

  • Cell Culture: VeroE6 cells with a P-glycoprotein knockout (VeroE6-Pgp-KO) are seeded in culture plates.[3] The P-gp knockout is crucial as nirmatrelvir is a substrate of this efflux pump, and its absence ensures higher intracellular drug concentrations.[3]

  • Viral Infection: The cells are infected with a wild-type strain of SARS-CoV-2 (e.g., USA-WA1/2020).[4]

  • Drug Treatment and Passaging: The infected cells are cultured in the presence of nirmatrelvir.[3] The initial concentrations are typically set around the 50% and 90% effective concentrations (EC50 and EC90).[3] The virus is serially passaged, with the concentration of nirmatrelvir gradually increased in subsequent passages.[3][4]

  • Virus Harvesting and Sequencing: Virus is harvested from each passage, and the viral RNA is extracted.[3] The Mpro gene is then sequenced using next-generation sequencing (NGS) to identify the emergence and prevalence of mutations.[3]

  • Characterization of Mutants: The identified mutations are further characterized through biochemical and cell-based antiviral assays to confirm their impact on drug susceptibility.

Cell-Based Antiviral Assays

These assays are critical for determining the effectiveness of an antiviral compound in a cellular context.

Cytopathic Effect (CPE)-Based Assay:

  • Cell Seeding: Host cells (e.g., VeroE6) are seeded in 96-well plates.

  • Compound Dilution: The antiviral compounds (this compound and nirmatrelvir) are serially diluted to create a range of concentrations.

  • Infection and Treatment: Cells are infected with either wild-type or mutant SARS-CoV-2 and simultaneously treated with the diluted compounds.

  • Incubation: The plates are incubated for a period that allows for the development of viral cytopathic effects (typically 3-5 days).

  • Quantification of Cell Viability: Cell viability is assessed using a reagent such as CellTiter-Glo. The luminescence signal, which is proportional to the number of viable cells, is measured.

  • Data Analysis: The EC50 value, the concentration of the drug that protects 50% of cells from virus-induced death, is calculated.

Reporter-Based Assay (e.g., FlipGFP): This assay provides a more direct measure of Mpro activity within living cells.

  • Cell Transfection: Host cells are transfected with a plasmid expressing a reporter protein (e.g., GFP) that is linked to a sequence cleavable by Mpro. In the presence of active Mpro, the reporter is cleaved and degraded, resulting in low fluorescence.

  • Compound Treatment: The transfected cells are treated with various concentrations of the Mpro inhibitors.

  • Mpro Expression: Mpro is co-expressed in the cells.

  • Fluorescence Measurement: Inhibition of Mpro activity by the compound prevents the cleavage of the reporter, leading to an increase in fluorescence, which can be quantified using a plate reader or flow cytometry.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that results in a 50% increase in the fluorescent signal, is determined.

Mpro Enzyme Inhibition Assays

These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the Mpro protein.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay:

  • Reagents: A purified recombinant Mpro enzyme (wild-type or mutant) and a synthetic peptide substrate containing a fluorophore and a quencher are used. The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.[5]

  • Assay Setup: The assay is performed in a 96- or 384-well plate. The Mpro enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The FRET substrate is added to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 value, the concentration of the inhibitor that reduces the enzymatic activity by 50%, is determined.[2]

Conclusion

The emergence of nirmatrelvir-resistant SARS-CoV-2 mutants underscores the need for alternative therapeutic strategies. The data presented here indicate that this compound exhibits a favorable cross-resistance profile, retaining significant activity against several key nirmatrelvir-resistant Mpro mutants. This suggests that this compound could be a valuable tool in the ongoing management of COVID-19, particularly in cases where nirmatrelvir treatment may be compromised by viral resistance. Continued surveillance of Mpro mutations in clinical isolates and further in vivo evaluation of this compound's efficacy are warranted.

References

Bofutrelvir's Antiviral Efficacy in Primary Human Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral effect of Bofutrelvir, a potent SARS-CoV-2 main protease (Mpro) inhibitor, with other key antiviral agents. The data presented herein is intended to offer an objective overview of this compound's performance, supported by available experimental data, to inform research and drug development efforts. While direct comparative studies of this compound in primary human cells are limited, this guide synthesizes available data to provide a comprehensive assessment.

Executive Summary

This compound (also known as FB2001) is a small molecule inhibitor targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication.[1][2] In vitro studies have demonstrated its potent antiviral activity against various SARS-CoV-2 variants.[1][2] This guide compares this compound with three other prominent antiviral drugs: Remdesivir, Molnupiravir, and Nirmatrelvir. Remdesivir and Molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), while Nirmatrelvir, like this compound, is an Mpro inhibitor.[3][4][5][6][7][8][9][10][11][12] The primary focus of this guide is the validation of antiviral effects in primary human cells, a more physiologically relevant model than cell lines.

Data Presentation

The following tables summarize the available quantitative data on the antiviral efficacy of this compound and its comparators. It is important to note that the data for this compound is primarily from Vero E6 cells, while data for the other antivirals are available from primary human airway epithelial cells. This difference in experimental systems should be considered when making direct comparisons.

Table 1: Antiviral Activity (EC50/IC50) of this compound and Comparator Drugs against SARS-CoV-2

DrugTargetCell TypeEC50 / IC50 (µM)Virus/VariantReference
This compound (FB2001) MproVero E6IC50: 0.053SARS-CoV-2[1][2]
Vero E6EC50: 0.53SARS-CoV-2[1]
Vero E6EC50: 0.26 - 0.42Various Variants[1][2]
Nirmatrelvir (PF-07321332) MproA549+ACE2EC50: 0.184 - 0.221SARS-CoV-2[13][14]
Remdesivir RdRpPrimary Human Airway Epithelial Cells (HAE)EC50: 0.0066MERS-CoV[10]
Primary Human Airway Epithelial Cells (HAE)EC50: 0.069SARS-CoV[10]
A549+ACE2EC50: 0.283 - 0.442SARS-CoV-2[13][14]
Molnupiravir (EIDD-2801) RdRpPrimary Human Airway Epithelial Cells (HAE)EC50: 0.06 - 0.08Influenza A/B[9]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Primary Human Airway Epithelial Cell Culture

Primary human bronchial or tracheal epithelial cells are cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium that closely mimics the in vivo airway.[15] This model is considered more physiologically relevant for studying respiratory viruses than immortalized cell lines.

Antiviral Activity Assay in Primary Human Airway Epithelial Cells
  • Cell Seeding and Differentiation: Primary human airway epithelial cells are seeded on permeable supports and cultured for several weeks to allow for differentiation into a mucociliary epithelium.

  • Compound Treatment and Infection: Differentiated cultures are pre-treated with various concentrations of the antiviral compounds for a specified period before being infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).[15]

  • Virus Quantification: At different time points post-infection, viral replication is quantified by measuring viral RNA levels in apical washes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or by determining the infectious virus titer using a 50% tissue culture infectious dose (TCID50) assay on a permissive cell line (e.g., Vero E6).[15]

  • EC50 Determination: The half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curves.

Cytotoxicity Assay
  • Cell Treatment: Primary human airway epithelial cells are treated with a range of concentrations of the antiviral compounds.

  • Viability Assessment: Cell viability is assessed using various methods, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

  • CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of the compared antiviral drugs.

Antiviral_Mechanisms cluster_Mpro SARS-CoV-2 Main Protease (Mpro) Inhibition cluster_RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition This compound This compound Mpro Viral Mpro (3CLpro) This compound->Mpro Inhibition Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibition ReplicationComplex Functional Viral Proteins (Replication Complex) Mpro->ReplicationComplex Formation Polyprotein Viral Polyproteins (pp1a, pp1ab) Polyprotein->Mpro Cleavage Viral Replication Viral Replication ReplicationComplex->Viral Replication Remdesivir Remdesivir RdRp Viral RdRp Remdesivir->RdRp Inhibition (Chain Termination) Molnupiravir Molnupiravir Molnupiravir->RdRp Inhibition (Error Catastrophe) NascentRNA Nascent Viral RNA RdRp->NascentRNA Replication ViralRNA Viral RNA Template ViralRNA->RdRp NascentRNA->Viral Replication

Caption: Mechanisms of action for Mpro and RdRp inhibitors.

Experimental Workflow Diagram

The following diagram outlines the general workflow for validating the antiviral effect of a compound in primary human airway epithelial cells.

Antiviral_Validation_Workflow cluster_culture Cell Culture and Differentiation cluster_experiment Antiviral and Cytotoxicity Assays cluster_analysis Data Analysis start Isolate Primary Human Airway Epithelial Cells culture Culture at Air-Liquid Interface (ALI) for Differentiation start->culture treatment Treat Differentiated Cultures with Antiviral Compound culture->treatment infection Infect with SARS-CoV-2 treatment->infection cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH) treatment->cytotoxicity quantification Quantify Viral Load (RT-qPCR, TCID50) infection->quantification calculation Calculate EC50 and CC50 cytotoxicity->calculation quantification->calculation result Determine Antiviral Efficacy and Therapeutic Index calculation->result

Caption: Experimental workflow for antiviral validation.

Conclusion

This compound demonstrates significant promise as a SARS-CoV-2 Mpro inhibitor with potent in vitro activity. While direct comparative data in primary human cells is currently lacking, its mechanism of action is analogous to Nirmatrelvir, which has shown efficacy in these more physiologically relevant models. Further studies validating the antiviral effect of this compound in primary human airway epithelial cultures are warranted to provide a more direct comparison with other leading antiviral agents and to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Head-to-Head Comparison of Bofutrelvir and Remdesivir in Co-Treatment Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to develop effective antiviral therapies against SARS-CoV-2 has led to the investigation of numerous compounds, with Bofutrelvir and Remdesivir emerging as promising candidates. These agents target distinct, essential viral replication machinery, making their potential use in combination a subject of significant interest for achieving enhanced antiviral efficacy and mitigating the development of drug resistance. This guide provides a detailed head-to-head comparison of this compound and Remdesivir, focusing on their mechanisms of action, available in vitro efficacy data, and the scientific rationale for their co-administration. While direct, head-to-head clinical trial data on the co-treatment of this compound and Remdesivir is not yet widely available, preclinical evidence suggests a promising additive effect.

Executive Summary

This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for the cleavage of viral polyproteins into functional units. By blocking Mpro, this compound effectively halts viral replication. Remdesivir, on the other hand, is a nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis. The distinct mechanisms of these two antivirals provide a strong basis for their combined use to attack the virus at two different critical points in its lifecycle. In vitro studies have indicated that the combination of this compound and Remdesivir results in an additive antiviral effect.[1]

Comparative Data

The following tables summarize the key characteristics and available in vitro efficacy data for this compound and Remdesivir as individual agents.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compoundRemdesivir
Drug Class SARS-CoV-2 Main Protease (Mpro) InhibitorNucleotide Analog, RNA-dependent RNA polymerase (RdRp) Inhibitor
Target Main protease (Mpro or 3CLpro)RNA-dependent RNA polymerase (RdRp)
Mechanism of Action Inhibits proteolytic cleavage of viral polyproteins, preventing the formation of the viral replication-transcription complex.[2]Acts as an adenosine analog, causing delayed chain termination during viral RNA synthesis.[3][4]
Administration Intravenous, Inhalation[2]Intravenous

Table 2: In Vitro Efficacy Against SARS-CoV-2 and Variants

ParameterThis compoundRemdesivir
IC₅₀ (SARS-CoV-2 Mpro) 53 nM[1]N/A
EC₅₀ (SARS-CoV-2) 0.53 µM[1]0.77 µM (Vero E6 cells)
EC₅₀ (Alpha Variant) 0.39 µM[1]Data not readily available
EC₅₀ (Beta Variant) 0.28 µM[1]Data not readily available
EC₅₀ (Delta Variant) 0.27 µM[1]Data not readily available
EC₅₀ (Omicron Variant) 0.26 µM[1]Data not readily available

Note: EC₅₀ values can vary depending on the cell line and assay conditions used.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct points of intervention of this compound and Remdesivir in the SARS-CoV-2 replication cycle.

Bofutrelvir_Mechanism cluster_virus SARS-CoV-2 Lifecycle Viral_Entry Viral Entry Uncoating Uncoating & Viral RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins (pp1a/pp1ab) Uncoating->Translation Mpro_Cleavage Mpro-mediated Polyprotein Cleavage Translation->Mpro_Cleavage RTC_Formation Replication-Transcription Complex (RTC) Formation Mpro_Cleavage->RTC_Formation Replication Viral RNA Replication & Transcription RTC_Formation->Replication Assembly Viral Assembly & Release Replication->Assembly This compound This compound This compound->Mpro_Cleavage Inhibits

This compound inhibits the SARS-CoV-2 Main Protease (Mpro).

Remdesivir_Mechanism cluster_virus SARS-CoV-2 Lifecycle Viral_Entry Viral Entry Uncoating Uncoating & Viral RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins (pp1a/pp1ab) Uncoating->Translation RTC_Formation Replication-Transcription Complex (RTC) Formation Translation->RTC_Formation RdRp_Activity RdRp-mediated RNA Synthesis RTC_Formation->RdRp_Activity Replication Viral RNA Replication & Transcription RdRp_Activity->Replication Assembly Viral Assembly & Release Replication->Assembly Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir Triphosphate (Active form) Remdesivir->RDV_TP Metabolized in cell RDV_TP->RdRp_Activity Inhibits (Delayed Chain Termination)

Remdesivir inhibits the SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the in vitro antiviral activity and specific enzyme inhibition of this compound and Remdesivir.

This compound: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol is based on a fluorescence resonance energy transfer (FRET) assay, a common method for measuring protease activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based Mpro substrate (e.g., a peptide with a fluorophore and a quencher separated by the Mpro cleavage site)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the recombinant SARS-CoV-2 Mpro enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Remdesivir: SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a biochemical assay to measure the inhibition of RdRp activity.

Objective: To determine the IC₅₀ of the active triphosphate form of Remdesivir (RDV-TP) against SARS-CoV-2 RdRp.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8)

  • RNA template and primer

  • Radionucleotides (e.g., [α-³²P]GTP) or a fluorescence-based detection system

  • RDV-TP (active metabolite of Remdesivir)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100)

  • Quench buffer (e.g., 50 mM EDTA)

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare serial dilutions of RDV-TP in reaction buffer.

  • In microcentrifuge tubes, combine the RNA template/primer, the RdRp enzyme complex, and the diluted RDV-TP or vehicle control.

  • Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a short period.

  • Initiate the polymerase reaction by adding the nucleotide mixture, including the labeled nucleotide.

  • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding the quench buffer.

  • Separate the radiolabeled RNA product from unincorporated nucleotides (e.g., by gel electrophoresis or filter-binding assays).

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the RDV-TP concentration and fit the data to determine the IC₅₀ value.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol can be adapted for both this compound, Remdesivir, and their combination to determine the half-maximal effective concentration (EC₅₀).

Objective: To determine the EC₅₀ of this compound, Remdesivir, and their combination against SARS-CoV-2 in a cell culture model.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • This compound and Remdesivir (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT or other cell viability assay reagents

  • Plaque assay or RT-qPCR reagents for viral load determination

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound, Remdesivir, and a fixed-ratio combination of both in cell culture medium.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • After a short adsorption period (e.g., 1 hour), remove the virus inoculum and add the media containing the different drug concentrations.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Assess the antiviral effect through one of the following methods:

    • Cytopathic Effect (CPE) Inhibition Assay: Measure cell viability using an MTT assay. The EC₅₀ is the concentration at which the drug protects 50% of the cells from virus-induced death.

    • Plaque Reduction Assay: Supernatants from infected cells are serially diluted and used to infect new cell monolayers under an agarose overlay. The number of plaques is counted, and the EC₅₀ is the concentration that reduces the plaque number by 50%.

    • Viral RNA Quantification: Extract viral RNA from the cell supernatant and quantify the viral load using RT-qPCR. The EC₅₀ is the concentration that reduces the viral RNA level by 50%.

  • Plot the percentage of inhibition against the logarithm of the drug concentration(s) to determine the EC₅₀ values.

Experimental Workflow for Co-Treatment Evaluation

The following diagram outlines a typical workflow for assessing the combined effect of this compound and Remdesivir in vitro.

CoTreatment_Workflow Start Start: Hypothesis (Additive/Synergistic Effect) Cell_Culture 1. Cell Culture (e.g., Vero E6 cells) Start->Cell_Culture Drug_Prep 2. Drug Preparation (Serial dilutions of this compound, Remdesivir, and fixed-ratio combinations) Cell_Culture->Drug_Prep Infection 3. Viral Infection (SARS-CoV-2) Drug_Prep->Infection Treatment 4. Drug Treatment (Addition of drugs to infected cells) Infection->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation Endpoint_Assay 6. Endpoint Analysis Incubation->Endpoint_Assay CPE_Assay CPE Inhibition Assay (e.g., MTT) Endpoint_Assay->CPE_Assay Plaque_Assay Plaque Reduction Assay Endpoint_Assay->Plaque_Assay RT_qPCR Viral Load Quantification (RT-qPCR) Endpoint_Assay->RT_qPCR Data_Analysis 7. Data Analysis (Calculate EC50, Combination Index) CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis RT_qPCR->Data_Analysis Conclusion Conclusion: Determine Additive, Synergistic, or Antagonistic Effect Data_Analysis->Conclusion

Workflow for in vitro evaluation of this compound and Remdesivir co-treatment.

Conclusion

The distinct and complementary mechanisms of action of this compound and Remdesivir provide a strong rationale for their use in combination therapy against SARS-CoV-2. While direct head-to-head clinical data for this specific co-treatment is still emerging, preclinical evidence of an additive effect is encouraging. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of this combination therapy. Future studies should focus on generating robust in vitro and in vivo data to quantify the degree of synergy and to establish optimal dosing regimens for clinical evaluation. Such research is critical for the development of more effective and resilient treatment strategies for COVID-19 and future coronavirus outbreaks.

References

Independent Validation of Bofutrelvir IC50 and EC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Bofutrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The data presented is collated from various independent studies to offer a comprehensive overview of its in vitro efficacy. Detailed experimental methodologies are provided to support the interpretation of these values.

Comparative Efficacy of this compound

This compound has demonstrated significant inhibitory activity against the wild-type SARS-CoV-2 main protease and potent antiviral efficacy against various viral strains. The following tables summarize the key IC50 and EC50 values reported in peer-reviewed literature.

This compound IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. In the context of this compound, this pertains to its inhibition of the SARS-CoV-2 main protease (Mpro).

TargetIC50 ValueSource
SARS-CoV-2 Mpro (Wild-Type)53 nM[1][2]
SARS-CoV-2 Mpro (Wild-Type)0.021 µM (21 nM)[3]
SARS-CoV-2 Mpro Mutant (E166R)1.889 µM[3]
SARS-CoV-2 Mpro Mutant (E166V)2.740 µM[3]
SARS-CoV-2 Mpro Mutant (S144A)24.090 µM[3]
SARS-CoV-2 Mpro Mutants (E166N, H163A)> 100 µM[3]
This compound EC50 Values

The EC50 value indicates the concentration of a drug that gives a half-maximal response. For this compound, this is a measure of its effectiveness in inhibiting viral replication in cell-based assays.

Virus StrainCell LineEC50 ValueSource
SARS-CoV-2 (Original)Vero E60.53 µM[1][2]
SARS-CoV-2 (Original)Vero E60.42 µM[2]
SARS-CoV-2 (Alpha Variant)Vero E60.39 µM[2]
SARS-CoV-2 (Beta Variant)Vero E60.28 µM[2]
SARS-CoV-2 (Delta Variant)Vero E60.27 µM[2]
SARS-CoV-2 (Omicron Variant)Vero E60.26 µM[2]

Experimental Protocols

The determination of IC50 and EC50 values for this compound involves distinct experimental methodologies. Below are detailed descriptions of the typical assays cited in the literature.

IC50 Determination via FRET-Based Assay

The inhibitory potency of this compound against the SARS-CoV-2 Mpro is commonly assessed using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[3]

  • Reagents and Preparation : The assay utilizes a recombinant SARS-CoV-2 Mpro and a specific fluorogenic substrate peptide that is cleaved by the protease. This compound is prepared in a series of dilutions.

  • Assay Procedure : The Mpro enzyme is pre-incubated with varying concentrations of this compound. The enzymatic reaction is then initiated by the addition of the FRET substrate.

  • Data Acquisition : The cleavage of the substrate by Mpro separates a fluorophore and a quencher, resulting in an increase in fluorescence intensity. This is measured over time using a fluorescence plate reader.

  • Data Analysis : The rate of the enzymatic reaction is calculated from the fluorescence data. The IC50 value is determined by plotting the enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

EC50 Determination via Antiviral Assays

The antiviral efficacy of this compound is evaluated in cell culture systems using methods such as cytopathic effect (CPE) assays, plaque reduction assays, or virus yield reduction assays.[4] The general workflow using Vero E6 cells is as follows:

  • Cell Culture : Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment and Viral Infection : The cells are treated with various concentrations of this compound. Subsequently, the cells are infected with a known titer of the SARS-CoV-2 virus (wild-type or variant).

  • Incubation : The treated and infected cells are incubated for a specific period to allow for viral replication.

  • Quantification of Antiviral Activity :

    • CPE Assay : The extent of virus-induced cell death (cytopathic effect) is visually assessed or quantified using cell viability assays (e.g., neutral red uptake).

    • Plaque Reduction Assay : The number of viral plaques (localized areas of cell death) is counted to determine the reduction in viral infectivity.

    • Virus Yield Reduction Assay : The amount of infectious virus produced in the culture supernatant is quantified by titration.

  • Data Analysis : The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining IC50 and EC50 values, as well as the mechanism of action of this compound.

experimental_workflow cluster_ic50 IC50 Determination (FRET Assay) cluster_ec50 EC50 Determination (Antiviral Assay) ic50_prep Prepare Mpro Enzyme & this compound Dilutions ic50_incubate Pre-incubate Mpro with this compound ic50_prep->ic50_incubate ic50_react Add FRET Substrate to Initiate Reaction ic50_incubate->ic50_react ic50_measure Measure Fluorescence Intensity Over Time ic50_react->ic50_measure ic50_analyze Calculate Reaction Rate & Determine IC50 ic50_measure->ic50_analyze ec50_cells Seed Vero E6 Cells ec50_treat Treat Cells with this compound Dilutions ec50_cells->ec50_treat ec50_infect Infect Cells with SARS-CoV-2 ec50_treat->ec50_infect ec50_incubate Incubate for Viral Replication ec50_infect->ec50_incubate ec50_quantify Quantify Viral Inhibition (e.g., CPE Assay) ec50_incubate->ec50_quantify ec50_analyze Calculate Viral Inhibition & Determine EC50 ec50_quantify->ec50_analyze

Caption: Workflow for IC50 and EC50 determination of this compound.

mechanism_of_action sars_cov_2 SARS-CoV-2 Virus viral_polyprotein Viral Polyproteins sars_cov_2->viral_polyprotein Translation mpro Main Protease (Mpro) functional_proteins Functional Viral Proteins mpro->functional_proteins Cleavage viral_replication Viral Replication functional_proteins->viral_replication This compound This compound This compound->inhibition inhibition->mpro Inhibits

Caption: this compound's mechanism of action via Mpro inhibition.

References

Reproducibility of Bofutrelvir Efficacy in Different Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Bofutrelvir (also known as FB2001) against SARS-CoV-2, drawing upon data from various laboratory settings to assess the reproducibility of its performance. The guide also benchmarks this compound against other notable antiviral agents, namely Nirmatrelvir, Remdesivir, and Pomotrelvir, supported by experimental data from published studies.

Executive Summary

This compound, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), has demonstrated consistent antiviral activity across multiple in vitro studies. Data from different research groups indicate reproducible efficacy against a range of SARS-CoV-2 variants, including those of concern. When compared to other authorized and investigational antivirals, this compound exhibits a comparable potency profile, positioning it as a promising candidate for COVID-19 therapeutics. This guide synthesizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of key biological pathways and experimental workflows.

Comparative In Vitro Efficacy

The following tables summarize the in vitro efficacy of this compound and its comparators against SARS-CoV-2 and its variants. The data has been compiled from multiple independent studies to provide an overview of the reproducibility of these findings.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Variants in Vero E6 Cells

SARS-CoV-2 VariantEC50 (µM) [Study 1][1]EC50 (µM) [Study 2][2][3]
Ancestral0.53[4]0.42[2]
Alpha (B.1.1.7)0.39 ± 0.01[1]0.39[2]
Beta (B.1.351)0.28 ± 0.11[1]0.28[2]
Delta (B.1.617.2)0.27 ± 0.05[1]0.27[2]
Omicron (B.1.1.529)0.26 ± 0.06[1]0.26[2]
Omicron (B.1.1.529) + P-gp inhibitor0.042 ± 0.007[1]N/A

Table 2: In Vitro Mpro Inhibition by this compound

Mpro VariantIC50 (nM) [Study 3][5]
Wild-Type53[2][3]
E166N Mutant>100,000
E166R Mutant1,889
H163A Mutant>100,000
E166V Mutant2,740
S144A Mutant24,090

Table 3: Comparative In Vitro Efficacy of Antiviral Agents against SARS-CoV-2 Variants

Antiviral AgentSARS-CoV-2 Variant(s)Cell Line(s)Reported Efficacy Metric (Concentration)
This compound Alpha, Beta, Delta, OmicronVero E6EC50: 0.26 - 0.39 µM[1][2][3]
Nirmatrelvir Ancestral, Alpha, Delta, Omicron (BA.1, BA.2, BA.5)Vero E6, A549-hACE2EC50: 0.08 - 4.4 µM[6]
Nirmatrelvir AncestralCalu-3EC50: 0.45 µM
Nirmatrelvir OC43, 229EHuh7EC50: 0.09 - 0.29 µM
Pomotrelvir Ancestral, D614G, Alpha, Delta, Epsilon, Mu, OmicroniPS-AT2, Huh7, A549-ATEC50: 23 - 151 nM[7][8]
Remdesivir Ancestral, Delta, Omicron (BA.1, BA.2)Vero E6Additive effect with this compound[1][2][4]

In Vivo Efficacy

A study in K18-hACE2 mice infected with the SARS-CoV-2 Delta variant demonstrated that this compound significantly reduced viral loads in the lungs and brain.[2] This indicates the potential for in vivo efficacy, which is a critical step in drug development.

Mechanism of Action

This compound is a small molecule inhibitor that targets the main protease (Mpro or 3CLpro) of SARS-CoV-2. Mpro is a viral enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, this compound blocks the viral life cycle.

Bofutrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Viral Assembly & Release Viral Assembly & Release Functional Viral Proteins->Viral Assembly & Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Mpro_Solution SARS-CoV-2 Mpro Solution Pre-incubation 1. Pre-incubate Mpro + this compound Mpro_Solution->Pre-incubation Compound_Dilutions This compound Serial Dilutions Compound_Dilutions->Pre-incubation FRET_Substrate FRET Substrate Solution Reaction_Initiation 2. Add FRET Substrate FRET_Substrate->Reaction_Initiation Pre-incubation->Reaction_Initiation Measurement 3. Kinetic Fluorescence Measurement Reaction_Initiation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Dose_Response Plot Dose-Response Curve Rate_Calculation->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination Antiviral_Assay_Workflow cluster_quantification Quantification Seed_Cells 1. Seed Vero E6 Cells in Plate Infect_Cells 2. Infect Cells with SARS-CoV-2 Seed_Cells->Infect_Cells Treat_Cells 3. Add Serial Dilutions of this compound Infect_Cells->Treat_Cells Incubate 4. Incubate for 48-72h Treat_Cells->Incubate CPE_Assay CPE Reduction: Measure Cell Viability Incubate->CPE_Assay Option A Plaque_Assay Plaque Reduction: Fix, Stain, and Count Plaques Incubate->Plaque_Assay Option B Data_Analysis 5. Calculate EC50 Value CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Bofutrelvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Bofutrelvir is a critical component of laboratory safety and environmental responsibility. As this compound is a research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available. Therefore, it is imperative to treat the compound as potentially hazardous and follow a conservative and compliant disposal protocol. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.

Key Chemical and Physical Properties of this compound

Understanding the basic properties of this compound is the first step in establishing a safe handling and disposal plan. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₃₂N₄O₄[1][2][3]
Molecular Weight 452.6 g/mol [2][3]
CAS Number 2103278-86-8[1][4]
Class SARS-CoV-2 Main Protease (Mpro) Inhibitor[1][4]
Physical State Solid (presumed)
Solubility Soluble in DMF, DMSO, and Ethanol (30 mg/ml)[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The disposal of investigational drugs such as this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[5][6] The following protocol outlines a comprehensive approach to managing this compound waste, from initial handling to final disposal.

1. Waste Characterization and Segregation:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.

  • Segregation: Do not mix this compound waste with general laboratory trash or other waste streams.[7] All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be segregated as hazardous waste.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[7][8] The container should be clearly labeled and kept closed except when adding waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5][9][10] The label should also include the name of the Principal Investigator (PI), the laboratory location, and the date when waste was first added.[5]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7][9] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Storage Limits: Adhere to the storage limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's policies.[11]

4. Waste Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5]

  • Documentation: Complete any required waste disposal request forms, providing accurate information about the waste composition.[5]

  • Final Disposal Method: The EHS department will coordinate with a licensed hazardous waste vendor for the transportation and final disposal of the this compound waste, which is typically done via incineration.[12][13]

5. Handling of Empty Containers:

  • Decontamination: Whenever possible, triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal: After decontamination, the empty container can often be disposed of as non-hazardous waste. However, consult your institution's EHS for specific guidance on the disposal of decontaminated chemical containers.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Bofutrelvir_Disposal_Workflow start This compound Waste Generated (Unused compound, contaminated labware, PPE) characterize Characterize as Potentially Hazardous Waste start->characterize segregate Segregate from Non-Hazardous Waste characterize->segregate collect Collect in a Labeled, Compatible Waste Container segregate->collect label_details Label must include: 'Hazardous Waste' 'this compound' PI Name & Lab Info Accumulation Start Date collect->label_details store Store in Designated Satellite Accumulation Area (SAA) collect->store full Container Full or Ready for Disposal? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes pickup EHS Arranges Pickup by Licensed Waste Vendor contact_ehs->pickup incineration Final Disposal via Incineration pickup->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Bofutrelvir

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling and disposal of Bofutrelvir, a potent antiviral compound. Adherence to these protocols is essential to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE) Selection

A thorough risk assessment must be conducted before handling this compound to determine the appropriate level of personal protective equipment. The selection of PPE depends on the nature of the work, the quantity of the compound being handled, and the potential for aerosol generation.

Minimum PPE Requirements:

  • Lab Coat: A clean, buttoned lab coat should be worn at all times.[1][2][3]

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[1][4] For tasks with a higher risk of splashes, chemical splash goggles should be worn.[1][3][4]

  • Gloves: At a minimum, single-use, disposable nitrile gloves are required. For handling concentrated solutions or for prolonged tasks, double-gloving is recommended.[1][3] Gloves should be changed immediately if contaminated.

  • Footwear: Closed-toe shoes must be worn in the laboratory.[1][3]

Enhanced PPE for High-Risk Procedures: For procedures involving the handling of powdered this compound, or any process with a high likelihood of generating aerosols or dust, the following additional PPE is mandatory:

  • Respiratory Protection: A NIOSH-approved N95 respirator is required at a minimum. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[3][5][6]

  • Face Shield: A face shield worn over safety glasses or goggles provides an additional layer of protection from splashes and aerosols.[1][3][4]

  • Disposable Gown/Coveralls: In addition to a lab coat, a disposable gown or coveralls should be worn to provide full-body protection.[3][6]

Quantitative Data for PPE Selection

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table provides general guidance for selecting appropriate PPE based on the principles of handling potent pharmaceutical compounds.

Hazard Level & TaskEye & Face ProtectionSkin ProtectionRespiratory Protection
Low Hazard (e.g., handling dilute solutions)Safety glasses with side shieldsSingle pair of nitrile gloves, lab coatNot generally required
Moderate Hazard (e.g., handling concentrated solutions)Chemical splash gogglesDouble pair of nitrile gloves, lab coatRecommended if splashes or aerosols are possible (N95)
High Hazard (e.g., handling solid/powdered compound)Chemical splash goggles and face shieldDouble pair of nitrile gloves, disposable gown or coveralls over a lab coatMandatory: N95 respirator or PAPR

Experimental Protocols: Safe Handling and Disposal

3.1. Engineering Controls:

  • All work with powdered this compound or concentrated solutions should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7]

  • Ensure adequate ventilation in the laboratory.

3.2. Procedural Guidance:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of damage.

  • Donning PPE: Put on PPE in the following order: lab coat/gown, respirator (if required), eye protection, and then gloves.

  • Handling:

    • Handle this compound with care to avoid creating dust or aerosols.

    • Use disposable equipment whenever possible to minimize cross-contamination.

    • Keep containers with this compound tightly sealed when not in use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. A common sequence is to remove gloves first, followed by the gown/lab coat, eye protection, and finally the respirator (if worn). Wash hands thoroughly with soap and water after removing all PPE.

  • Spills: In the event of a spill, evacuate the immediate area. The spill should be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and then decontaminate the area. All materials used for cleanup should be treated as hazardous waste.

3.3. Disposal Plan:

  • All disposable PPE (gloves, gowns, etc.) contaminated with this compound should be disposed of as hazardous chemical waste.

  • Solid and liquid waste containing this compound must be collected in clearly labeled, sealed containers and disposed of according to institutional and local regulations for hazardous waste.[8]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Plan to Handle this compound AssessTask Assess Task: - Solid or Liquid? - Concentration? - Potential for Aerosols? Start->AssessTask LowRisk Low Risk (Dilute Solutions) AssessTask->LowRisk Low ModerateRisk Moderate Risk (Concentrated Solutions) AssessTask->ModerateRisk Moderate HighRisk High Risk (Solids/Powders) AssessTask->HighRisk High PPE_Low Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves LowRisk->PPE_Low PPE_Moderate Enhanced PPE: - Lab Coat - Goggles - Double Nitrile Gloves ModerateRisk->PPE_Moderate PPE_High Maximum PPE: - Gown/Coveralls - Goggles & Face Shield - Double Nitrile Gloves - Respirator (N95/PAPR) HighRisk->PPE_High PerformWork Perform Work in Appropriate Engineering Control (e.g., Fume Hood) PPE_Low->PerformWork PPE_Moderate->PerformWork PPE_High->PerformWork Decontaminate Decontaminate Work Area and Dispose of Waste Properly PerformWork->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Workflow for Risk Assessment and PPE Selection for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bofutrelvir
Reactant of Route 2
Bofutrelvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.